An in-depth analysis of the trifunctional PEG linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, reveals its significant potential in advanced bioconjugation, drug delivery, and proteomics research. This heterotrifunction...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of the trifunctional PEG linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, reveals its significant potential in advanced bioconjugation, drug delivery, and proteomics research. This heterotrifunctional molecule provides three distinct reactive handles—an azide (B81097), a Boc-protected amine, and a carboxylic acid—each attached to a polyethylene (B3416737) glycol (PEG) chain and radiating from a central nitrogen atom. This unique architecture allows for the sequential and controlled conjugation of different molecules, such as targeting ligands, imaging agents, and therapeutic payloads.
Core Structure and Properties
The fundamental structure of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid consists of a central tertiary amine linked to three distinct PEG arms. Each arm terminates in a functional group that enables specific chemical reactions. The PEG chains enhance solubility and can reduce the immunogenicity of the resulting conjugate.
The key functional groups are:
Azide (-N₃): Enables covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry." This reaction is highly specific and efficient.
Boc-protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for the temporary masking of the primary amine. It can be deprotected under acidic conditions to reveal a reactive amine, which can then be conjugated to molecules containing, for example, an activated ester (like an NHS ester).
Carboxylic Acid (-COOH): This group can be activated, for instance, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form stable amide bonds with primary amines on proteins, peptides, or other molecules.
Quantitative Data
The physicochemical properties of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid are summarized below. Data is representative and may vary slightly between different commercial suppliers.
Property
Value
Molecular Formula
C₂₈H₅₃N₅O₁₂
Molecular Weight
667.75 g/mol
Appearance
White to off-white solid or viscous oil
Solubility
Soluble in water and most organic solvents
Purity (Typical)
≥95% (as determined by HPLC and NMR)
Experimental Protocols
Detailed methodologies for utilizing the functional groups of this linker are crucial for its successful application.
Protocol 1: Deprotection of the Boc-Protected Amine
This procedure unmasks the primary amine, making it available for subsequent conjugation.
Dissolution: Dissolve the N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in a suitable solvent, such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
Acidification: Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA), typically used at a concentration of 20-50% in DCM.
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of the Boc group.
Work-up: Remove the excess acid and solvent under reduced pressure. The resulting amine salt may be used directly or neutralized with a mild base (e.g., triethylamine) for subsequent steps.
Protocol 2: Carboxylic Acid Activation and Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid moiety to a primary amine-containing molecule (e.g., a protein).
Activation: Dissolve the PEG linker in an appropriate anhydrous buffer, such as phosphate-buffered saline (PBS) at pH 7.4 or MES buffer at pH 6.0. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a molar excess (typically 1.5-2 equivalents of each relative to the linker).
Reaction: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a semi-stable NHS ester.
Conjugation: Add the amine-containing molecule to the activated linker solution.
Incubation: Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and coupling reagents.
Protocol 3: Azide-Alkyne Click Chemistry
This protocol outlines the conjugation of the azide group to an alkyne-functionalized molecule.
Reactant Preparation: Dissolve the azide-containing PEG conjugate and the alkyne-containing molecule in a suitable solvent system, such as a mixture of t-butanol and water.
Catalyst Preparation: Prepare fresh solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand like TBTA can be included to stabilize the Cu(I) oxidation state.
Reaction Initiation: Add the copper sulfate, followed by the sodium ascorbate, to the reaction mixture.
Incubation: Stir the reaction at room temperature for 1-12 hours.
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the product using an appropriate chromatographic method to remove the copper catalyst and other reagents.
Visualizing Workflows and Relationships
Diagrams created using the DOT language help to visualize the logical flow of experiments and the relationships between different components.
Sequential conjugation workflow for the trifunctional linker.
Applications stemming from the linker's functionalities.
Exploratory
An In-depth Technical Guide to Azido-PEG-Acid Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Azido-PEG-acid bifunctional linkers, detailing their chemical properties, key applications in bioconjugation...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG-acid bifunctional linkers, detailing their chemical properties, key applications in bioconjugation and drug delivery, and standardized protocols for their use.
Azido-PEG-acid linkers are heterobifunctional molecules that play a crucial role in modern bioconjugation and pharmaceutical development.[1] These linkers possess two distinct reactive moieties at opposite ends of a polyethylene (B3416737) glycol (PEG) chain: a terminal azide (B81097) group (-N₃) and a terminal carboxylic acid group (-COOH).[1] This unique structure allows for the sequential and controlled conjugation of two different molecules. The PEG spacer itself imparts favorable properties such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetics to the resulting conjugate.[1][2]
Core Properties of Azido-PEG-Acid Linkers
The versatility of Azido-PEG-acid linkers stems from their well-defined chemical and physical properties. The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with alkyne-containing molecules.[1] The carboxylic acid group can be readily activated to react with primary amines, forming a stable amide bond.[1]
Physicochemical Characteristics
The physical properties of Azido-PEG-acid linkers are largely influenced by the length of the PEG chain. Generally, they appear as colorless to slightly yellow oils or white to off-white solids.[3] They exhibit high solubility in a variety of organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and chloroform, as well as in aqueous solutions.[3][]
Table 1: Quantitative Properties of Representative Azido-PEG-Acid Linkers
Product Name
CAS Number
Molecular Weight ( g/mol )
Chemical Formula
Purity
Solubility
Azido-PEG1-acid
1393330-34-1
>95%
DMSO, DMF, DCM, THF, Chloroform
Azido-PEG3-acid
1056024-94-2
247.25
C₉H₁₇N₃O₅
>95%
DMSO (10 mM)
Azido-PEG4-acid
1257063-35-6
291.3
C₁₁H₂₁N₃O₆
>95% (HPLC)
DMSO, DMF, DCM, THF, Chloroform
Azido-PEG12-acid
1167575-20-3
>95%
DMSO, DMF, DCM, THF, Chloroform
Note: The number in the product name (e.g., PEG3) indicates the number of polyethylene glycol units.
Key Applications in Research and Drug Development
The unique bifunctional nature of Azido-PEG-acid linkers makes them invaluable tools in a wide range of applications, particularly in the development of targeted therapeutics and diagnostic agents.
Antibody-Drug Conjugates (ADCs): These linkers are used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
PROTACs: In the field of targeted protein degradation, Azido-PEG-acid linkers can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][5]
Nanoparticle Functionalization: The PEG chain helps to create a hydrophilic shell around nanoparticles, improving their stability and circulation time in vivo, while the reactive ends allow for the attachment of targeting ligands or therapeutic payloads.
Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins using these linkers can enhance their solubility, stability, and pharmacokinetic profiles.
Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Azido-PEG-acid linkers: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of an Azido-PEG-acid linker to a primary amine-containing molecule using EDC and NHS chemistry.
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
Dissolve the Azido-PEG-acid linker: Prepare a stock solution of the linker in anhydrous DMF or DMSO.
Activate the carboxylic acid:
In a reaction tube, add the Azido-PEG-acid linker solution.
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the linker solution.
Incubate for 15-30 minutes at room temperature to form the NHS ester.
Conjugation to the amine-containing molecule:
Dissolve the amine-containing molecule in the reaction buffer.
Add the activated Azido-PEG-NHS ester solution to the amine-containing molecule solution. A 10-20 fold molar excess of the linker is typically used for proteins.
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quench the reaction: Add the quenching buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
Purify the conjugate: Remove excess linker and byproducts using dialysis, size-exclusion chromatography, or another appropriate purification method.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
Reaction Buffer: PBS, pH 7.4
DMSO
Purification system (e.g., dialysis, chromatography)
Procedure:
Prepare stock solutions:
Dissolve the Azido-PEG-acid conjugate in the reaction buffer.
Dissolve the alkyne-containing molecule in DMSO or the reaction buffer.
Prepare a 20 mM stock solution of CuSO₄ in water.
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
Set up the click reaction:
In a reaction tube, add the Azido-PEG-acid conjugate.
Add the alkyne-containing molecule (typically a 2-5 fold molar excess).
Add the copper ligand (THPTA or TBTA) to a final concentration of 1-5 mM.
Add CuSO₄ to a final concentration of 0.2-1 mM.
Vortex the mixture gently.
Initiate the reaction: Add sodium ascorbate to a final concentration of 2-10 mM.
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
Purify the final conjugate: Purify the product using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.
Visualizing Workflows and Structures
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical structures and experimental workflows associated with Azido-PEG-acid linkers.
An In-depth Technical Guide to N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. This advanced po...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. This advanced polyethylene (B3416737) glycol (PEG) derivative is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems. This document outlines the molecule's core properties, provides detailed experimental protocols for its use, and illustrates a general workflow for its application in drug development.
Core Properties and Quantitative Data
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a branched PEG linker featuring three distinct functional groups: a terminal azide (B81097) (N₃) for "click chemistry," a terminal carboxylic acid (-COOH) for amide bond formation, and a Boc-protected amine (-NH-Boc) that can be deprotected to reveal a primary amine for further conjugation.[1] This trifunctional nature provides researchers with a versatile platform for multi-step, site-specific conjugation strategies. The inclusion of discrete PEG units enhances the solubility and biocompatibility of the resulting conjugates, potentially improving their pharmacokinetic profiles and reducing immunogenicity.[][3][4]
The key quantitative and physical properties of this linker are summarized in the table below.
The utility of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid lies in its ability to sequentially link different molecular entities. A typical experimental workflow involves a series of orthogonal reactions, allowing for the controlled assembly of a bioconjugate, such as an Antibody-Drug Conjugate (ADC). In this common application, the linker connects a targeting antibody to a cytotoxic drug payload.
The following diagram illustrates the logical workflow for utilizing this linker to create a bioconjugate.
Caption: A logical workflow for multi-step bioconjugation.
The following diagram illustrates the general mechanism of an Antibody-Drug Conjugate, a common application for this type of linker.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Protocols
The following protocols are generalized methodologies for the key reactions involved in utilizing N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. Optimization is critical and will depend on the specific biomolecules and reagents being used.
Protocol 1: Boc Group Deprotection
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Dissolution: Dissolve the Boc-protected PEG linker (e.g., Intermediate 1 from the workflow) in a suitable organic solvent such as dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.[6]
Cooling: Cool the solution to 0°C using an ice bath.
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6] For substrates sensitive to acid-catalyzed side reactions, scavengers like triisopropylsilane (B1312306) (TIS) can be added (2.5-5% v/v).
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]
Workup:
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6]
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[6]
The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the free amine.[6]
Protocol 2: Carboxylic Acid Activation and Amide Coupling
This protocol describes the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., a cytotoxic payload or a lysine (B10760008) residue on an antibody).
Reagent Preparation:
Dissolve the PEG-acid linker in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Prepare stock solutions of a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an activator, such as NHS (N-hydroxysuccinimide) or Sulfo-NHS, in the same solvent.
Activation: Add 1.2-1.5 equivalents of EDC and 1.1 equivalents of NHS to the dissolved PEG-acid. Allow the activation reaction to proceed for 15-30 minutes at room temperature to form an NHS ester intermediate.
Conjugation: Add the solution of the amine-containing molecule (1 equivalent) to the activated PEG-linker solution.
Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 7.2 and 8.5.
Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted starting materials and coupling reagents.
This "click chemistry" protocol is used to conjugate the linker's azide group to a terminal alkyne.[7][8]
Reagent Preparation:
Prepare a stock solution of the azide-functionalized molecule (e.g., Intermediate 3) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
Prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA).[9]
Reaction Mixture Assembly: In a reaction vessel, combine the azide- and alkyne-containing molecules. Add the copper ligand, followed by the copper(II) sulfate solution.
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.[9] The final concentrations typically range from 10 µM to 1 mM for the biomolecules, with a slight excess of the alkyne component. Copper is typically used at 50-100 µM, the ligand at 100-500 µM, and the reducing agent at 1-5 mM.
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent molecules.
Purification: Purify the final conjugate using methods like SEC, dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.
Conclusion
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a powerful and versatile heterobifunctional linker essential for the development of complex bioconjugates in modern drug development and research.[3][10] Its distinct, orthogonally reactive functional groups, combined with the beneficial properties of the integrated PEG chains, allow for the precise and controlled synthesis of sophisticated molecules like ADCs. The experimental protocols outlined in this guide provide a foundational framework for researchers to harness the potential of this linker, paving the way for innovations in targeted therapeutics and diagnostics.
In-Depth Technical Guide: Solubility and Applications of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of the heterobifunctional linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PE...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the heterobifunctional linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. It includes qualitative and inferred quantitative solubility data, a detailed experimental protocol for solubility determination, and a representative experimental workflow for its application in bioconjugation, specifically in the synthesis of Antibody-Drug Conjugates (ADCs).
Introduction to N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure is designed for advanced bioconjugation applications. The key functional groups are:
An Azide (B81097) Group (N₃): Enables covalent conjugation to alkyne-containing molecules via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This reaction is highly specific and efficient.
A Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, through amide bond formation.
A Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines to form stable amide bonds.
PEG Chains: The polyethylene glycol spacers enhance the solubility of the molecule and the resulting conjugate in aqueous and many organic solvents, reduce aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.
Solubility Profile
The solubility of a linker is a critical parameter in bioconjugation, affecting reaction conditions, purification, and the properties of the final product. The PEG chains in N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid are expected to confer good solubility in a range of solvents.
Qualitative Solubility
Based on information from chemical suppliers and the general properties of PEGylated compounds, the qualitative solubility of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is summarized below.
Solvent Type
Solvent
Solubility
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Soluble
Dimethylformamide (DMF)
Soluble
Chlorinated
Dichloromethane (DCM)
Soluble
Aqueous
Water
Soluble
Inferred Quantitative Solubility of Structurally Similar PEG Linkers
The following table presents representative quantitative solubility data for similar bifunctional PEG linkers to provide a practical reference.
Compound
Solvent
Reported Solubility (mg/mL)
Azido-PEG4-acid
Water
> 100
DMSO
> 100
DCM
> 100
Boc-NH-PEG4-acid
Water
> 50
DMSO
> 100
DCM
> 100
Amine-PEG8-Azide
Water
> 100
Note: This data is for structurally similar, but not identical, molecules. Actual solubility of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid may vary and should be experimentally determined for precise applications.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes a standard and reliable method for determining the thermodynamic solubility of a compound like N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a validated analytical method for quantification.
Procedure
Preparation of Stock Solution for Calibration: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve for the analytical method.
Preparation of Saturated Solution:
Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is essential.
Securely cap the vials.
Equilibration:
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The concentration of the dissolved compound should not change significantly between later time points.
Phase Separation:
After equilibration, let the vials stand to allow the undissolved solid to sediment.
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
Quantification:
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
Analyze the diluted sample using the validated analytical method (e.g., HPLC).
Calculation of Solubility:
Determine the concentration of the compound in the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in units such as mg/mL or mmol/L.
Application in Bioconjugation: A Representative Workflow
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is well-suited for the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs). The following workflow illustrates how this linker can be used to conjugate a payload (drug) and a targeting moiety (antibody).
Caption: Workflow for ADC synthesis using a heterobifunctional linker.
This workflow demonstrates a two-step conjugation strategy:
Antibody Modification: The carboxylic acid on the linker is activated (e.g., using EDC and NHS to form an NHS ester) and then reacted with primary amine groups (e.g., on lysine (B10760008) residues) on the antibody.
Payload Conjugation: The azide group on the now antibody-conjugated linker is reacted with an alkyne-modified payload (drug) via a click chemistry reaction to form the final ADC. The Boc-protected amine on the linker could be deprotected in a separate step to attach another molecule if a dual-payload ADC is desired.
Conclusion
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a versatile heterobifunctional linker with favorable solubility properties in a range of solvents commonly used in bioconjugation. Its well-defined functional groups allow for a controlled and sequential conjugation of different molecules, making it a valuable tool in the development of complex therapeutics like ADCs. For precise applications, it is recommended to experimentally verify the quantitative solubility under the specific conditions of your workflow.
Foundational
An In-depth Technical Guide to the Trifunctional Linker: Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental considerations for the heterotri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental considerations for the heterotrifunctional linker, Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid. This polyethylene (B3416737) glycol (PEG)-based molecule is a versatile tool in the fields of bioconjugation and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid is a branched molecule featuring three distinct functional groups, each enabling specific chemical transformations. This trifunctional nature allows for the sequential and controlled conjugation of different molecular entities, making it a valuable building block in the construction of complex biomolecular architectures.[1][2]
The key functional components are:
An Azide (B81097) Group (N₃): This moiety is a cornerstone of "click chemistry," a set of biocompatible and highly efficient reactions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole linkages with molecules containing alkyne, DBCO, or BCN functionalities.[3][4]
A Carboxylic Acid (-COOH): This functional group allows for standard amide bond formation with primary or secondary amines. This reaction is typically facilitated by carbodiimide (B86325) coupling agents such as EDC or DCC, often in the presence of an activator like N-hydroxysuccinimide (NHS).[5]
A Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for a primary amine. Deprotection under acidic conditions, such as with trifluoroacetic acid (TFA), reveals the free amine, which can then be used for subsequent conjugation reactions.[1][2]
The PEGylated structure of the linker enhances the solubility and biocompatibility of the resulting conjugates, which is particularly advantageous in drug development.[6][]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid, compiled from various suppliers.
The following protocols are generalized procedures for the key reactions involving Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for specific applications.
Amide Coupling via the Carboxylic Acid Group
This protocol describes the conjugation of a molecule containing a primary amine (Molecule-NH₂) to the carboxylic acid moiety of the linker.
Materials:
Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid
Amine-containing molecule (Molecule-NH₂)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-Hydroxysuccinimide (NHS)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
Dissolve Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
In a separate vial, dissolve the amine-containing molecule (Molecule-NH₂) (1.0-1.2 eq) in anhydrous DMF. Add DIPEA if the amine is in a salt form.
Add the solution of the amine-containing molecule to the activated linker solution.
Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC) to isolate the desired conjugate.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
A suitable solvent system (e.g., t-BuOH/H₂O, DMSO, or DMF)
Procedure:
Dissolve the Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid conjugate (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the chosen solvent.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA or TBTA (0.1-0.2 eq) in the reaction solvent.
Add the copper/ligand solution to the mixture of the azide and alkyne.
Initiate the reaction by adding the sodium ascorbate solution.
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS.
Purify the product using appropriate chromatographic methods.
Boc Deprotection to Reveal the Primary Amine
This protocol describes the removal of the Boc protecting group to yield a free amine for further functionalization.
Materials:
Boc-protected linker conjugate
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Procedure:
Dissolve the Boc-protected conjugate in DCM.
Add TFA to the solution (typically 20-50% v/v) at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
Upon completion, the solvent and excess TFA can be removed under reduced pressure. The resulting amine can be used in the next step, often after neutralization with a non-nucleophilic base like DIPEA.
Visualization of a PROTAC Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of a hypothetical PROTAC using Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid. This workflow demonstrates the sequential conjugation of a target protein ligand and an E3 ligase ligand.
A generalized workflow for the synthesis of a PROTAC molecule.
Applications in Drug Development
The primary application of Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid is in the construction of PROTACs.[3][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][11]
The branched nature of this linker allows for the attachment of three different moieties, although in the context of a typical PROTAC, two of the functionalities are used to connect the two protein-binding ligands, and the third might be used for attaching a reporter group, a solubilizing agent, or for further modification. The sequential and orthogonal reactivity of the functional groups on Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid provides a high degree of control over the synthesis of these complex molecules.
Beyond PROTACs, this linker can be employed in the development of other complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the attachment of different payloads or modifying groups is required. The PEG spacer in such applications can help to improve the pharmacokinetic properties of the resulting conjugate.[6]
Conclusion
Azido-PEG3-N-(PEG2-NH-Boc)-PEG3-acid is a highly versatile and valuable tool for researchers in drug discovery and chemical biology. Its trifunctional nature, combined with the beneficial properties of the PEG spacer, enables the controlled and sequential assembly of complex biomolecules. While this guide provides a foundational understanding and generalized protocols for its use, the specific implementation will require optimization based on the unique properties of the molecules being conjugated. The continued development of such advanced linkers is expected to play a significant role in the advancement of targeted therapeutics.
An In-depth Technical Guide to Boc-Protected Amine PEG Linkers Introduction Boc-protected amine Polyethylene (B3416737) Glycol (PEG) linkers are heterobifunctional molecules that have become indispensable tools in the fi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Boc-Protected Amine PEG Linkers
Introduction
Boc-protected amine Polyethylene (B3416737) Glycol (PEG) linkers are heterobifunctional molecules that have become indispensable tools in the fields of bioconjugation, drug delivery, and pharmaceutical sciences.[1][2] These linkers consist of three key components: a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, a flexible and hydrophilic polyethylene glycol spacer, and a second terminal functional group for conjugation.[3][4] The Boc group provides a stable and reliable protecting group for the amine, which can be selectively removed under specific acidic conditions, allowing for controlled, sequential conjugation reactions.[4][5][6]
The PEG spacer is a water-soluble, non-toxic, and biocompatible polymer that confers numerous advantages to the conjugated molecule.[2][7] This process, known as PEGylation, can enhance the solubility and stability of hydrophobic drugs, prolong their circulation half-life by reducing renal clearance, and decrease the immunogenicity of therapeutic proteins by masking antigenic sites.[2][][9][10] Consequently, Boc-protected amine PEG linkers are extensively used in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and for the modification of proteins, peptides, and nanoparticles.[2][7][11][12]
Core Principles
The utility of Boc-amine-PEG linkers stems from the distinct properties of their constituent parts:
Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[13][14][15] Its primary function is to prevent the amine from participating in unwanted side reactions. The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine for subsequent conjugation steps.[5][13][16]
Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units.[11][17] Its inclusion in a linker architecture dramatically improves the physicochemical properties of the resulting conjugate. Key benefits of the PEG spacer include increased aqueous solubility, reduced aggregation of hydrophobic molecules, and enhanced stability in biological environments.[2][7][9] The length of the PEG chain can be precisely controlled to fine-tune the linker's length, which is critical for applications like PROTACs where the distance between the two binding ligands must be optimized.[12]
Heterobifunctionality: Boc-amine-PEG linkers are typically heterobifunctional, meaning they possess two different reactive groups at their termini.[][19][20] This design allows for a directed, stepwise conjugation strategy. For example, a Boc-NH-PEG-COOH linker allows the carboxyl group to be conjugated to an amine-containing molecule first (via EDC/NHS chemistry), followed by deprotection of the Boc group to reveal a new amine for a second conjugation reaction.[][21] This controlled reactivity is crucial for assembling complex biomolecular structures.
Data Presentation
Table 1: Properties of Common Boc-Protected Amine PEG Linkers
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
Dissolve the Boc-protected amine PEG linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
Under stirring, add TFA to the solution. A common concentration is 25% TFA in DCM (v/v).[13]
Stir the reaction mixture at room temperature.[13] Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.[13]
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[15]
Workup: Dissolve the resulting residue in an organic solvent like ethyl acetate.
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Repeat until gas evolution (CO₂) ceases.
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[15]
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the deprotected amine-PEG linker.[15]
Protocol 2: Two-Step Conjugation of Boc-NH-PEG-COOH to a Protein
This protocol outlines the conjugation of a heterobifunctional PEG linker to a protein's primary amines (e.g., lysine (B10760008) residues) after deprotection.
Step A: Boc Deprotection
Follow the procedure outlined in Protocol 1 to deprotect the Boc-NH-PEG-COOH linker, yielding H₂N-PEG-COOH. Purify as required.
Step B: EDC/NHS-Mediated Protein ConjugationMaterials:
Deprotected H₂N-PEG-COOH linker
Target protein (in an appropriate amine-free buffer, e.g., PBS pH 7.4)
Size-exclusion chromatography or dialysis equipment for purification
Procedure:
Activation of Carboxyl Group: Dissolve the H₂N-PEG-COOH linker in the Activation Buffer.
Add EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.2 equivalents) to the linker solution.
Allow the reaction to proceed for 15-30 minutes at room temperature to form the amine-reactive NHS ester (H₂N-PEG-CO-NHS).
Conjugation to Protein: Immediately add the activated linker solution to the target protein solution in the Conjugation Buffer. The molar ratio of linker to protein will depend on the desired degree of PEGylation and should be optimized.
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Purification: Quench the reaction (e.g., by adding a small amount of Tris or hydroxylamine). Purify the resulting PEGylated protein from excess linker and reaction byproducts using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
Protocol 3: Characterization of PEGylated Proteins
Successful conjugation and the degree of PEGylation can be assessed using several analytical techniques:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins exhibit a larger apparent molecular weight than the unmodified protein, resulting in slower migration and a visible band shift. However, the interaction between PEG and SDS can sometimes cause bands to appear smeared or broadened.[26][27][28]
HPLC (High-Performance Liquid Chromatography):
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unconjugated protein.[28][29]
Reversed-Phase (RP-HPLC): Can be used to separate different PEGylated species.[29][30]
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides precise mass information, allowing for confirmation of conjugation and determination of the number of PEG chains attached to the protein.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Workflow for two-step conjugation using a Boc-NH-PEG-COOH linker.
Caption: Logical structure of a PROTAC molecule highlighting the linker's role.
Applications of Boc-Amine PEG Linkers
Drug Delivery and Antibody-Drug Conjugates (ADCs): Hydrophilic PEG linkers are critical in ADC development to counteract the hydrophobicity of cytotoxic payloads.[7][31] Using a PEG linker can improve the solubility and stability of the ADC, prevent aggregation, and allow for a higher drug-to-antibody ratio (DAR) without compromising the antibody's affinity or pharmacokinetic properties.[7][31][32] This ultimately leads to ADCs with an improved therapeutic index.[9]
PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's degradation.[11][33] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11][34] PEG linkers are widely used because they enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[11][12][17][33] The flexibility and length of the PEG chain can be varied to optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[11][12]
Protein and Peptide Engineering: The process of attaching PEG chains to proteins or peptides, known as PEGylation, is a well-established strategy to improve their therapeutic properties.[2][][10] PEGylation can increase a protein's stability against enzymatic degradation, extend its circulation half-life, and reduce its immunogenicity.[2][10] Boc-amine PEG linkers provide a controlled method for achieving site-specific PEGylation.[1]
Surface Modification and Biomaterials: These linkers are used to attach or "tether" biomolecules to various surfaces, such as nanoparticles, microfluidic chips, and hydrogels.[1][21] This surface functionalization is key in the development of diagnostic assays, targeted drug delivery systems, and materials for tissue engineering.[1][21][] The Boc-protected amine allows for a multi-step modification strategy, providing precise control over the surface chemistry.[21]
The Azide Group: A Cornerstone of Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azide (B81097) functional group has emerged as a central tool in the field of bioconjugation, enabling the precise and stabl...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group has emerged as a central tool in the field of bioconjugation, enabling the precise and stable covalent attachment of molecules in complex biological environments. Its small size, metabolic stability, and unique reactivity make it an ideal chemical handle for a wide range of applications, from drug discovery and development to proteomics and cellular imaging. This technical guide provides a comprehensive overview of the azide group's role in bioconjugation, focusing on the core chemistries, quantitative data, and detailed experimental protocols.
The Power of Bioorthogonality: Why the Azide Group Shines
The utility of the azide group in bioconjugation stems from its participation in "bioorthogonal" reactions. Coined by Carolyn R. Bertozzi, this term refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] The azide group is particularly well-suited for this role due to several key properties:
Abiotic Nature: Azides are virtually absent from biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules.[1]
Small Size: The compact nature of the azide group allows it to be incorporated into biomolecules, such as proteins, glycans, and nucleic acids, with minimal structural or functional perturbation.[2][3][4]
High Stability: Azides are stable in aqueous environments and across a broad range of pH values, making them compatible with physiological conditions.[2][5]
Specific Reactivity: Azides exhibit highly selective reactivity with specific reaction partners, such as alkynes and phosphines, enabling precise and controlled ligation.[2][]
These characteristics have led to the development of a powerful toolkit of azide-based bioconjugation reactions, which are now widely used to label, track, and modify biomolecules for a myriad of research and therapeutic purposes.
Key Bioconjugation Chemistries Involving the Azide Group
Three primary classes of reactions have become the workhorses of azide-based bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Staudinger Ligation
The Staudinger ligation, a modification of the classic Staudinger reaction, involves the reaction of an azide with a triarylphosphine bearing an ortho-ester group.[7] This reaction forms a stable amide bond and is notable for being one of the first bioorthogonal reactions developed.[8][9]
Key Features:
Metal-Free: It does not require a metal catalyst, which can be advantageous in sensitive biological systems.[]
High Chemoselectivity: The azide and phosphine (B1218219) groups are highly specific for each other, avoiding off-target reactions.[7]
Biocompatibility: The reaction proceeds under mild, physiological conditions.[3]
A drawback of the original Staudinger ligation was its relatively slow kinetics. However, optimizations to the phosphine reagent have improved reaction rates.[10]
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[11][12][13] The reaction is catalyzed by copper(I), which dramatically accelerates the rate of the cycloaddition.[13][14]
Key Features:
Exceptional Efficiency: CuAAC reactions are known for their high yields and rapid kinetics, often proceeding to completion within minutes to a few hours at room temperature.[11][15]
Broad Applicability: The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including water.[5][11][13]
High Specificity: The reaction is highly specific for azides and terminal alkynes.[11]
A primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[1][2] However, the development of copper-chelating ligands has helped to mitigate this issue and expand its use in biological systems.[15]
To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.[16][17][] The release of ring strain provides the driving force for the reaction.[19][20]
Key Features:
Copper-Free: The absence of a copper catalyst makes SPAAC highly suitable for applications in living cells and organisms.[1][17][]
Bioorthogonality: Like CuAAC, SPAAC is highly bioorthogonal.[]
Favorable Kinetics: While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has made SPAAC a powerful tool for live-cell imaging and other in vivo applications.[19][20]
The choice between these three key reactions depends on the specific application, with considerations for reaction kinetics, the presence of a catalyst, and the biological environment.
Quantitative Data for Bioconjugation Reactions
The efficiency and kinetics of azide-based bioconjugation reactions are critical for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Table 1: Second-Order Rate Constants for SPAAC Reactions
Cyclooctyne
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Detailed methodologies are essential for the successful implementation of azide-based bioconjugation. Below are representative protocols for key experimental procedures.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes a general method for conjugating an azide-modified cargo molecule to an alkyne-functionalized protein.[15]
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and reaction buffer to the desired final volume and concentration.
Add the Azide Cargo: Add the azide-modified cargo molecule from its stock solution to the reaction mixture.
Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand stock solutions. A common molar ratio is 1:2 to 1:5 (CuSO₄:ligand).[24]
Add the Catalyst: Add the catalyst premix to the protein-azide mixture.
(Optional) Add Aminoguanidine: If desired, add aminoguanidine to the reaction to minimize potential side reactions.[15]
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the cycloaddition.[15]
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, or as optimized for the specific reactants.[15]
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Oligonucleotide Conjugation
This protocol outlines a general procedure for conjugating an azide-modified oligonucleotide to a DBCO-functionalized antibody.[25][26]
Materials:
DBCO-functionalized antibody solution
Azide-modified oligonucleotide solution
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
Microcentrifuge tubes
Procedure:
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-functionalized antibody with the azide-modified oligonucleotide. A molar excess of the oligonucleotide (e.g., 2-4 fold) is typically used.[25]
Incubate: Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C overnight to allow the reaction to proceed to completion.[25][26]
Purification: Remove the excess oligonucleotide and any unreacted starting materials using a suitable purification method, such as size-exclusion chromatography or ion-exchange chromatography.
Protocol for Metabolic Labeling of Cellular Glycans with Azido (B1232118) Sugars
This protocol describes the metabolic incorporation of an azido sugar into cellular glycans, followed by detection via SPAAC.[4][27]
Materials:
Cell culture medium
Peracetylated azido sugar (e.g., Ac₄ManNAz)
Cells of interest
Phosphate-buffered saline (PBS)
Fixative (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
Metabolic Labeling: Culture cells in media supplemented with the peracetylated azido sugar for 1-3 days to allow for metabolic incorporation into cellular glycans.
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unincorporated azido sugar.
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
Washing: Wash the fixed cells twice with PBS.
(Optional) Permeabilization: If intracellular labeling is desired, permeabilize the cells with a suitable buffer for 10-15 minutes.
Washing: Wash the cells twice with PBS.
Click Reaction: Incubate the cells with the strained alkyne-fluorophore conjugate in a suitable staining buffer for 1 hour at room temperature, protected from light.
Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.
Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.
Visualizing the Workflows and Pathways
Diagrams are invaluable for understanding the complex relationships in bioconjugation. The following diagrams, created using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Staudinger Ligation.
Caption: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Conclusion and Future Outlook
The azide group has unequivocally revolutionized the field of bioconjugation. The development of robust and versatile azide-based ligation chemistries has provided researchers and drug developers with powerful tools to modify and study biomolecules with unprecedented precision and control. From enabling the construction of complex antibody-drug conjugates to facilitating the visualization of dynamic cellular processes, the applications of azide chemistry continue to expand.[28][29]
Future advancements in this field are likely to focus on the development of new bioorthogonal reactions with even faster kinetics and greater biocompatibility. Furthermore, the innovative application of existing azide-based chemistries will continue to drive progress in diverse areas, including targeted drug delivery, diagnostics, and fundamental biological research. The azide group, with its unique combination of stability, small size, and specific reactivity, is set to remain a central player in the ongoing quest to understand and manipulate the intricate machinery of life.
An In-depth Technical Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, a process known as PEGylation, represents a cornerstone of modern phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, a process known as PEGylation, represents a cornerstone of modern pharmaceutical development.[1] This technique has been instrumental in enhancing the therapeutic index of a wide range of drugs, from small molecules to large biologics.[1] PEG linkers, the core components of this technology, offer a versatile means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to the creation of safer and more effective medicines.[1][2]
Core Principles of PEGylation
PEG is a synthetic, water-soluble, and non-toxic polymer composed of repeating ethylene (B1197577) oxide units.[3] When covalently bonded to a drug molecule, PEG linkers impart several advantageous properties that address common challenges in drug development:[1]
Enhanced Pharmacokinetics: A primary benefit of PEGylation is the significant extension of a drug's circulation time in the body.[1] The PEG chain forms a hydration shell around the drug, increasing its hydrodynamic volume.[1] This larger size reduces the rate of renal clearance, a major elimination route for smaller therapeutic molecules.[1][4]
Improved Stability and Solubility: PEG linkers can shield drugs from enzymatic degradation.[1][4] Furthermore, their hydrophilic nature enhances the solubility of hydrophobic molecules, which simplifies their administration and improves their distribution within the aqueous environment of the bloodstream.[1][4]
Reduced Immunogenicity: For protein-based therapeutics, the PEG chain can mask surface epitopes that are recognized by the immune system.[1][4] This "stealth" property lowers the probability of an immunogenic response, which can otherwise lead to reduced efficacy and adverse effects.[1][4]
Controlled Release: The chemistry of the linker can be designed to be either stable for long-circulating drugs or sensitive to specific physiological conditions (e.g., pH, enzymes) at a target site, allowing for controlled release of the active drug.[1][5]
Architectural Diversity of PEG Linkers
The adaptability of PEG linkers is evident in their various architectures, each offering distinct advantages for specific applications.[6] The choice of linker architecture is a critical decision in the design of a PEGylated drug.[6]
Linear PEG Linkers: These are the most common type, consisting of a straight chain of PEG units with functional groups at one or both ends for conjugation.[7][8] They are widely used in drug delivery and protein conjugation.[7]
Branched PEG Linkers: These structures have multiple PEG arms extending from a central core.[8] This design offers superior shielding effects and a higher capacity for drug loading compared to linear PEGs.[8][9]
Multi-arm PEG Linkers: These are used to create multifunctional conjugates, enhancing target specificity and avidity.[7]
Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[7] This allows for the targeted release of the drug from the PEG carrier.
Quantitative Impact of PEGylation on Drug Performance
The effects of PEGylation can be quantified through various pharmacokinetic and pharmacodynamic parameters. The following tables summarize the impact of PEGylation on several key drug properties.
Drug Class
Native Drug Half-life
PEGylated Drug Half-life
Fold Increase
Reference Drug(s)
Interferon-α
Hours
Days (5-10 fold longer)
5-10x
Pegasys®, PegIntron®
L-asparaginase
Hours
Days
Significant
Oncaspar®
Growth Factors
Minutes to Hours
Days
Significant
Somavert® (pegvisomant)
Table 1: Impact of PEGylation on Drug Half-Life [4]
Property
Unmodified Drug
PEGylated Drug
Rationale
Solubility
Often low for hydrophobic small molecules
Significantly Increased
The hydrophilic nature of the PEG chain improves solubility in aqueous environments.[4][10]
Immunogenicity
Can be high for therapeutic proteins
Significantly Reduced
The PEG chain masks antigenic epitopes on the protein surface.[4][10]
Renal Clearance
Rapid for small molecules and peptides
Significantly Reduced
The increased hydrodynamic size of the PEG-drug conjugate prevents rapid filtration by the kidneys.[4]
Table 2: General Effects of PEGylation on Physicochemical and Biological Properties
Experimental Protocols
The development of a PEGylated drug involves a series of well-defined experimental procedures, from the initial conjugation chemistry to the final characterization of the product.[1]
This protocol outlines a common method for conjugating a PEG linker to a therapeutic protein via primary amines (e.g., lysine (B10760008) residues).
Protein Preparation:
Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 mg/mL.
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
PEG Reagent Preparation:
Select a PEG linker with a reactive group that targets primary amines, such as an N-hydroxysuccinimide (NHS) ester (e.g., mPEG-NHS).
Dissolve the PEG-NHS reagent in a compatible, anhydrous organic solvent (e.g., DMSO) immediately before use.
Conjugation Reaction:
Add the dissolved PEG-NHS to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG:protein). The optimal ratio must be determined empirically.
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching the Reaction:
Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted PEG-NHS.
Purification of the PEGylated Protein:
Remove unreacted PEG and other byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Collect fractions and analyze for the presence of the PEGylated protein.
SDS-PAGE Analysis:
Run samples of the native protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
The PEGylated protein will show a significant increase in apparent molecular weight compared to the native protein. The presence of multiple bands may indicate different degrees of PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS):
Determine the precise molecular weight of the PEGylated conjugate to confirm the number of attached PEG chains.
HPLC Analysis (SEC-HPLC or RP-HPLC):
Use size-exclusion HPLC to assess the purity and aggregation state of the final product.
Reverse-phase HPLC can be used to separate species with different degrees of PEGylation.
Activity Assay:
Perform a relevant biological assay to confirm that the PEGylated protein retains its therapeutic activity. Excessive PEGylation can sometimes lead to a loss of function due to steric hindrance.[4]
Challenges and Future Directions
Despite its widespread success, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies has been reported, which can lead to accelerated blood clearance of the PEGylated drug in some patients.[2][4] Additionally, the manufacturing of PEGylated drugs can be complex, requiring precise control to ensure batch-to-batch consistency.[4]
Innovations in the field are focused on overcoming these limitations.[4] Site-specific PEGylation techniques, which allow for the attachment of PEG at a single, predetermined site on a protein, are being developed to produce more homogeneous products with predictable properties.[11] Furthermore, researchers are exploring alternative polymers to PEG that may offer similar benefits without the associated immunogenicity concerns.[4]
A Technical Guide to the Heterobifunctional Linker: N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the heterobifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. This complex molecule is a valuable tool in bioconjugation, targeted drug delivery, and the development of antibody-drug conjugates (ADCs). Its unique branched structure incorporates three distinct functional groups—an azide (B81097), a protected amine, and a carboxylic acid—offering a versatile platform for sequential and site-specific conjugation of different molecular entities.
Core Molecular Properties
The key quantitative data for N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid are summarized in the table below. This information is critical for designing and executing conjugation experiments, including calculating molar excesses and characterizing the final conjugates.
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a branched PEG derivative with three distinct functional arms, each terminating in a reactive group with orthogonal reactivity. This allows for a controlled, stepwise approach to conjugation.
Figure 1. Structure and reactivity of the linker.
The azide (N3) group is ideal for "click chemistry," a highly efficient and bioorthogonal reaction, with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups.[1] The terminal carboxylic acid (-COOH) can be activated to react with primary amine groups (-NH2) on biomolecules like proteins or peptides, forming a stable amide bond.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the second amine can be removed under acidic conditions to reveal a primary amine for further conjugation.[1]
Experimental Protocols
The following are detailed methodologies for a two-step bioconjugation of a protein using N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. These protocols are based on established methods for similar heterobifunctional linkers and should be optimized for the specific biomolecules and applications.[2][3]
Step 1: Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the linker to a protein through its primary amines (e.g., lysine (B10760008) residues).
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a 10 mM stock solution of the linker in anhydrous DMSO. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
Activation of Carboxylic Acid: In a microcentrifuge tube, combine the linker stock solution with the appropriate volume of Activation Buffer. Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature.
Conjugation to Protein: Add the activated linker solution to the protein solution in Coupling Buffer. The molar ratio of linker to protein should be optimized for the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the linker.
Reaction Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
Purification: Remove excess, non-reacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Step 2: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a DBCO-functionalized payload) to the azide-functionalized protein from Step 1.
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
Click Reaction: Add the DBCO-functionalized molecule to the azide-functionalized protein solution in Reaction Buffer. A 3- to 5-fold molar excess of the DBCO-reagent over the protein is a typical starting point.
Reaction Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
Purification: Purify the final conjugate to remove any unreacted DBCO-functionalized molecule using a desalting column, dialysis, or size-exclusion chromatography.
Experimental Workflow Visualization
The two-step conjugation process can be visualized as a sequential workflow.
Figure 2. Two-step bioconjugation workflow.
Applications in Research and Drug Development
Heterobifunctional PEG linkers like N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid are instrumental in advancing targeted therapies and diagnostic tools.[4] The PEG component enhances the solubility and biocompatibility of the resulting conjugates, while the distinct reactive groups allow for the precise assembly of complex biomolecular structures.[4]
Key applications include:
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.
PROTACs (Proteolysis-Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase for degradation.[5]
Targeted Drug Delivery: The linker can connect targeting ligands (e.g., peptides, aptamers) to nanoparticles or drug payloads, improving their accumulation at the site of action.[4]
Biomolecule Labeling and Imaging: Fluorescent dyes or imaging agents can be conjugated to proteins or other biomolecules for use in a variety of research applications.
A Technical Guide to N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the heterobifunctional linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. This guide cov...
Author: BenchChem Technical Support Team. Date: December 2025
This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the heterobifunctional linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. This guide covers its chemical properties, key suppliers, and detailed experimental protocols for its application in advanced bioconjugation strategies.
Introduction
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a branched polyethylene (B3416737) glycol (PEG) linker featuring three distinct functional groups: an azide (B81097) (N3), a Boc-protected amine (NH-Boc), and a carboxylic acid (COOH). This unique architecture makes it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. The azide group allows for "click" chemistry reactions, the carboxylic acid enables conjugation to amine-containing molecules, and the protected amine provides a latent reactive site that can be deprotected for subsequent modifications.
Technical Data and Suppliers
Sourcing high-quality reagents is critical for reproducible research. The following table summarizes the key technical specifications and identifies several suppliers of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
Supplier
Catalog Number
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Purity
Precise PEG
AG-7019
2183440-74-4
C29H55N5O13
681.8
>96%
BroadPharm
BP-23962
2183440-74-4
C29H55N5O13
681.8
98%
MedChemExpress
HY-130627
2183440-74-4
C29H55N5O13
681.78
>98%
Fluorochem
F554847
2183440-74-4
C29H55N5O13
681.38
98%
Echemcloud
N/A
2183440-74-4
C29H55N5O13
681.78
N/A
Experimental Protocols
This section provides detailed methodologies for the key reactions involving N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
Amine Coupling via Carboxylic Acid Activation
The terminal carboxylic acid can be activated to react with primary amines on biomolecules, such as lysine (B10760008) residues on antibodies or proteins.
Materials:
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Purification system (e.g., size-exclusion chromatography)
Protocol:
Activation of Carboxylic Acid:
Dissolve N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC (or DCC) to the linker solution.
Incubate the reaction for 1-2 hours at room temperature with gentle stirring to form the NHS ester.
Conjugation to Amine-Containing Biomolecule:
Prepare the biomolecule in the reaction buffer (amine-free) at a concentration of 1-10 mg/mL.
Add the activated NHS ester of the linker to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling.
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
Quenching and Purification:
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
Incubate for 30 minutes at room temperature.
Purify the conjugate using size-exclusion chromatography to remove unreacted linker and byproducts.
Boc Deprotection of the Amine
The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further functionalization.[1]
Materials:
Boc-protected PEG conjugate
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Triisopropylsilane (TIS) (optional, as a scavenger)
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, add TIS (2.5-5% v/v) as a scavenger.[1]
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
Solvent: DMF, DMSO, or aqueous buffer
Protocol:
Dissolve the azide-functionalized PEG conjugate and the alkyne-containing molecule in the chosen solvent.
Prepare a fresh solution of sodium ascorbate (10-20 equivalents) and CuSO4 (1-5 equivalents) in an appropriate buffer.
Add the sodium ascorbate and CuSO4 solutions to the reaction mixture containing the azide and alkyne.
If working with proteins that may have disulfide bonds, the addition of TCEP can be beneficial.
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
Purify the resulting triazole-linked conjugate using a suitable chromatography method.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key reaction workflows for N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
Caption: Amine coupling workflow for the conjugation of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
Caption: Boc deprotection workflow to expose the primary amine.
Caption: Click chemistry workflow for the conjugation of the azide group.
Conclusion
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a powerful and versatile tool for researchers in drug development and bioconjugation. Its unique trifunctional nature allows for a modular and sequential approach to the synthesis of complex biomolecular constructs. By leveraging the distinct reactivities of its azide, carboxylic acid, and protected amine functionalities, scientists can design and create novel therapeutics and diagnostic agents with enhanced properties. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this valuable PEG linker in research and development.
Application Notes and Protocols for N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Azido-P...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid , in the development of antibody-drug conjugates (ADCs). This advanced linker is designed to enhance the therapeutic properties of ADCs by offering a modular approach to conjugation, leveraging the advantages of PEGylation and click chemistry.
Introduction to N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a branched PEG linker featuring three distinct functional groups, making it a versatile tool for ADC development. The branched structure allows for the potential attachment of multiple payload molecules, which can lead to a higher drug-to-antibody ratio (DAR) and enhanced potency.[1][2] The PEG components improve the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads, and can lead to improved pharmacokinetics, such as a longer circulation half-life.[3][4][5][]
The key functional groups are:
Carboxylic Acid (-COOH): Enables covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody surface through the formation of a stable amide bond.
Azide (B81097) (-N3): A bioorthogonal handle for the highly efficient and specific "click chemistry" reaction with an alkyne-functionalized payload.[7] This allows for a modular and high-yielding conjugation step under mild conditions.
Boc-Protected Amine (-NH-Boc): A protected amine that can be deprotected to introduce a further functional group, allowing for the creation of more complex ADC constructs, such as dual-payload ADCs or the attachment of imaging agents.
Key Advantages in ADC Development
Improved Pharmacokinetics: The hydrophilic PEG chains can increase the ADC's hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[4][8] Branched PEG configurations have been shown to be particularly effective at shielding hydrophobic payloads, resulting in slower clearance rates compared to linear PEG linkers.[3][4]
Enhanced Solubility and Stability: The PEG spacer increases the overall water solubility of the ADC, which is crucial when working with hydrophobic cytotoxic drugs. This can reduce the propensity for aggregation during manufacturing and storage.[3][]
Controlled and High Drug Loading: The branched structure provides the potential to attach multiple drug molecules per linker, enabling the synthesis of ADCs with a high and homogeneous DAR.[1][2]
Modular and Efficient Conjugation: The dual-step conjugation strategy (amide coupling followed by click chemistry) allows for a controlled and modular approach to ADC synthesis. Click chemistry is known for its high efficiency and bioorthogonality, ensuring specific payload attachment without affecting the antibody's integrity.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody and payload combination.
Protocol 1: Antibody Modification with the Linker
This protocol describes the conjugation of the linker to the antibody via amide bond formation.
Materials:
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
Linker Activation:
a. Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in anhydrous DMSO.
b. In a separate tube, mix the linker stock solution with EDC (2-fold molar excess over the linker) and NHS (5-fold molar excess over the linker). Incubate for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
Conjugation Reaction:
a. Add the activated linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is a good starting point for optimization.
b. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
Purification: Remove excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC) or using desalting columns, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
Characterization: Characterize the azide-modified antibody by UV-Vis spectroscopy to determine protein concentration and linker-to-antibody ratio (LAR). Mass spectrometry can be used to confirm the covalent modification.
Protocol 2: Payload Conjugation via Click Chemistry
This protocol describes the attachment of an alkyne-modified cytotoxic payload to the azide-modified antibody. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is described here. For sensitive biological systems, a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with a DBCO-modified payload can be used.
Reagent Preparation:
a. Prepare a 10 mM stock solution of the alkyne-modified payload in anhydrous DMSO.
b. Prepare fresh stock solutions of 50 mM CuSO4, 250 mM THPTA, and 500 mM sodium ascorbate in water.
Click Chemistry Reaction:
a. To the azide-modified antibody in Reaction Buffer, add the alkyne-payload stock solution. A 2- to 5-fold molar excess of payload per azide group is a typical starting point.
b. In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.
c. Add the CuSO4/THPTA mixture to the antibody-payload solution to a final copper concentration of 0.5-1 mM.
d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
e. Incubate the reaction for 1-2 hours at room temperature, protected from light.
Purification: Purify the resulting ADC from unreacted payload and catalyst components using SEC.
Final Formulation: Exchange the purified ADC into a suitable formulation buffer for storage at -20°C or -80°C.
Protocol 3: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
Method: UV-Vis Spectroscopy. Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the payload's contribution to the absorbance at 280 nm.[4][9]
Method: Hydrophobic Interaction Chromatography (HIC). HIC separates ADC species based on the number of conjugated drug molecules. The relative peak areas of species with different DARs can be used to calculate the average DAR.[4]
2. Purity and Aggregation Analysis:
Method: Size-Exclusion Chromatography (SEC). SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).[4]
3. In Vitro Cytotoxicity Assay:
Method: MTT or XTT Assay.[10]
a. Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
c. Incubate for 72-96 hours.
d. Add MTT or XTT reagent and incubate according to the manufacturer's instructions.
e. Measure the absorbance to determine cell viability.
f. Calculate the IC50 (half-maximal inhibitory concentration) values.[11][12]
Protocol 4: Pharmacokinetic (PK) Analysis
Method: In vivo study in a relevant animal model (e.g., mice or rats).
a. Administer a single intravenous dose of the ADC.[8]
b. Collect blood samples at various time points post-injection.
c. Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method.[4]
d. Determine key pharmacokinetic parameters (e.g., clearance, half-life, area under the curve (AUC)) using non-compartmental analysis.[3][4]
Data Presentation
The following tables present representative data that could be obtained from the characterization of ADCs synthesized with a branched PEG linker.
Table 1: Physicochemical Characterization of ADC
ADC Construct
Average DAR (by HIC)
Monomer Purity (by SEC)
mAb-BranchedPEG-Payload
7.8
>98%
mAb-LinearPEG-Payload
3.5
>98%
| Control mAb | N/A | >99% |
Table 2: In Vitro Cytotoxicity of ADC
Compound
Target Cells (Antigen+) IC50 (nM)
Non-Target Cells (Antigen-) IC50 (nM)
mAb-BranchedPEG-Payload
0.5
>1000
Free Payload
0.01
0.01
| Control mAb | >1000 | >1000 |
Table 3: Pharmacokinetic Parameters of ADC in Rats
ADC Construct
Clearance (mL/day/kg)
Half-life (t½) (days)
AUC (µg·day/mL)
mAb-BranchedPEG-Payload
~5
~10
~600
mAb-LinearPEG-Payload
~7
~8
~430
Data is illustrative and based on published findings for ADCs with branched vs. linear PEG linkers.[4]
Signaling and Mechanism of Action
The mechanism of action for an ADC developed with this linker follows a well-established pathway for internalized ADCs.
Conclusion
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a sophisticated, multi-functional linker that offers significant advantages for the development of next-generation antibody-drug conjugates. Its branched PEG structure can lead to improved pharmacokinetics and higher drug-loading capacity, while the integrated azide and protected amine handles provide a versatile and modular platform for conjugation. The protocols and data presented herein provide a comprehensive starting point for researchers to leverage this powerful tool in the creation of more effective and safer targeted cancer therapies.
Application Notes and Protocols for PROTAC Synthesis using N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals Introduction to PROTAC Technology and the Role of Linkers Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation for the formation of a stable ternary complex.[5]
This document provides detailed application notes and protocols for the use of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid , a versatile, branched PEG-based linker, in the synthesis of PROTACs. This trifunctional linker offers a modular approach to PROTAC assembly, featuring:
An azide (B81097) group for efficient conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".[6]
A Boc-protected amine that, upon deprotection, provides a reactive site for stable amide bond formation.
A carboxylic acid terminus for robust amide coupling with an amine-containing ligand.
General Synthesis Strategy
The trifunctional nature of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid allows for a sequential and controlled synthesis of the final PROTAC molecule. A typical strategy involves a two-step process:
First Amide Coupling: The carboxylic acid terminus of the linker is coupled with an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand).
Boc Deprotection and Second Amide Coupling/Click Chemistry: Following the first coupling, the Boc-protecting group on the secondary amine is removed under acidic conditions. The newly freed amine can then be coupled with a carboxylic acid-functionalized partner. Alternatively, and more commonly with this linker's structure, the azide group is utilized in a click chemistry reaction with an alkyne-functionalized partner. The order of these steps can be strategically chosen based on the stability and functional groups of the POI and E3 ligase ligands.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of a generic PROTAC using N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of a PROTAC via Amide Coupling and Click Chemistry
This protocol describes the synthesis of a PROTAC where the E3 ligase ligand is first attached via amide coupling to the carboxylic acid terminus of the linker, followed by a click chemistry reaction to attach the POI ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
Dissolve the amine-functionalized E3 ligase ligand and N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in anhydrous DMF under a nitrogen atmosphere.
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
Stir the reaction at room temperature overnight.
Monitor the reaction progress by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the E3 Ligase-Linker(N₃, NH-Boc) intermediate.
Step 2: Boc Deprotection (Optional - if the second coupling is an amide bond)
This step is shown for completeness but is not required for the subsequent click chemistry step.
Reagents and Materials:
E3 Ligase-Linker(N₃, NH-Boc) intermediate from Step 1
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Procedure:
Dissolve the E3 Ligase-Linker(N₃, NH-Boc) intermediate in DCM.
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-3 hours.
Monitor the reaction by LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Dissolve the E3 Ligase-Linker(N₃, NH-Boc) intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
In another vial, prepare a solution of CuSO₄·5H₂O in water.
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[7]
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction progress by LC-MS.
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the final PROTAC by preparative HPLC to obtain the desired product.[7]
Protocol 2: Western Blotting for Protein Degradation
This is the foundational assay to confirm and quantify target protein degradation.[8]
Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the synthesized PROTAC.[8]
Methodology:
Cell Culture and Treatment: Plate a suitable cell line expressing the target protein in 6-well plates. Once confluent, treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]
Protocol 3: Cell Viability Assay
This assay measures the effect of POI degradation on cell proliferation and viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the PROTAC.
Methodology:
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at an appropriate density.
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
Incubation: Incubate the cells for a period relevant to the cell doubling time (e.g., 72 hours).
Viability Measurement: Add a reagent such as CellTiter-Glo® that measures ATP levels, which correlate with cell viability. Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of viable cells against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC₅₀.[8]
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data for PROTACs targeting various proteins of interest. While these PROTACs were not necessarily synthesized with the specific linker described herein, the data are illustrative of the degradation efficiencies that can be achieved with PEGylated PROTACs.
Table 1: Representative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of BRD4-Targeting PROTACs
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC synthesis and mechanism of action.
A typical workflow for PROTAC synthesis.
PROTAC-mediated protein degradation pathway.
BRD4 signaling and PROTAC intervention.
Conclusion
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a valuable tool for the modular synthesis of PROTACs. Its trifunctional nature allows for the strategic and sequential attachment of POI and E3 ligase ligands, facilitating the rapid generation of PROTAC libraries for structure-activity relationship studies. The incorporation of a branched PEG structure is intended to confer favorable physicochemical properties, such as enhanced solubility and optimized spatial orientation, which are critical for achieving potent and selective protein degradation. The provided protocols and representative data serve as a comprehensive guide for researchers embarking on the design, synthesis, and evaluation of novel PROTACs using this advanced linker.
Application Notes and Protocols for Boc Deprotection of PEG Linkers
Audience: Researchers, scientists, and drug development professionals. Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the context of...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the context of peptide synthesis and the modification of biomolecules with polyethylene (B3416737) glycol (PEG) linkers.[1][2] The Boc group can be readily removed under acidic conditions to yield the free amine, which is then available for subsequent conjugation or modification.[1][3] This document provides detailed protocols for the Boc deprotection of PEG linkers, troubleshooting guidelines, and methods for monitoring the reaction.
I. Chemical Principles
The Boc deprotection is an acid-catalyzed cleavage of the carbamate (B1207046) bond.[2] The reaction is typically carried out using a strong acid such as trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (B109758) (DCM).[4][5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the deprotected amine.[2][6]
II. Experimental Protocols
This section outlines the standard procedure for the Boc deprotection of a PEG linker.
Protocol 1: Standard Boc Deprotection using TFA/DCM
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
Cooling: Cool the solution to 0°C using an ice bath.
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[4] If the PEG linker or the attached molecule contains acid-sensitive groups prone to side reactions, scavengers like triisopropylsilane (TIS) can be added at a concentration of 2.5-5% (v/v).[4]
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4]
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[4]
Work-up and Isolation:
Method A: Direct Precipitation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, the product can be precipitated by adding cold diethyl ether.[4]
Method B: Aqueous Work-up: Dilute the reaction mixture with DCM and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[4]
Diagram of the Experimental Workflow:
Caption: Experimental workflow for Boc deprotection of PEG linkers.
III. Data Presentation
The choice of reaction conditions can significantly impact the efficiency of the Boc deprotection. The following table summarizes common conditions and their typical outcomes.
Reagent
Concentration
Solvent
Temperature
Typical Reaction Time
Notes
Trifluoroacetic Acid (TFA)
20-50%
DCM
0°C to Room Temp
0.5 - 2 hours
The most common and generally effective method.[4]
Hydrochloric Acid (HCl)
4M
1,4-Dioxane
Room Temp
1 - 4 hours
An alternative to TFA, can be effective when TFA fails or causes side reactions.[4][7]
TFA
100%
Neat
Room Temp
0.5 - 1 hour
Can be used, but may lead to incomplete deprotection in some cases due to poor resin swelling.[4]
IV. Monitoring the Reaction
Several analytical techniques can be employed to monitor the progress of the Boc deprotection.
Analytical Method
Principle
Thin-Layer Chromatography (TLC)
The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Provides accurate quantification of the starting material, product, and any side products, confirming the mass of the deprotected amine.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the 1H NMR spectrum indicates the progress of the reaction.[4][8]
V. Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Deprotection
Insufficient acid strength or concentration.[4] Inadequate reaction time or temperature.[4] Steric hindrance from the PEG chain.[4]
Increase the concentration of TFA (e.g., from 20% to 50%).[4] Extend the reaction time and monitor closely.[4] Consider using a stronger acid system like 4M HCl in dioxane.[4]
Side Product Formation
Acid-labile functional groups elsewhere in the molecule. Cationic side reactions.
Use milder acidic conditions or shorter reaction times. Add a scavenger such as triisopropylsilane (TIS) to quench reactive cations.[4]
Difficulty in Isolation
The deprotected amine salt may be highly soluble in the reaction mixture.
If direct precipitation is not effective, perform an aqueous work-up to neutralize the acid and extract the free amine.
Diagram of the Chemical Transformation:
Caption: General scheme for the Boc deprotection of a PEG linker.
Application Notes and Protocols for Click Chemistry Reactions with N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals Introduction N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications.[1][2][3][4] This versatile reagent incorporates three distinct functional groups, enabling the sequential and orthogonal attachment of different molecules. Its unique architecture provides a flexible and hydrophilic spacer that can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[5][6]
The core functionalities of this linker are:
An azide (B81097) group (N₃) for participation in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][7] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological environments.[8][9]
A terminal carboxylic acid (-COOH) that can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1][3][10]
A tert-butyloxycarbonyl (Boc)-protected amine (-NH-Boc) which, upon deprotection under acidic conditions, provides a primary amine for subsequent conjugation steps.[1][3][11]
The branched PEG structure enhances water solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[5][12] This trifunctional linker is particularly valuable in the development of complex biomolecules such as antibody-drug conjugates (ADCs) with dual payloads, targeted imaging agents, and multifunctional nanocarriers.[13][14][15]
Data Presentation
Parameter
CuAAC with Terminal Alkyne
SPAAC with DBCO
Notes
Typical Yield
> 90%
> 90%
Yields are highly dependent on purification methods.
Reaction Time
1 - 4 hours
1 - 12 hours
Can be optimized by adjusting reactant concentrations and temperature.
Second-Order Rate Constant (k₂)
Not typically the limiting factor
0.18 - 1.22 M⁻¹s⁻¹
Varies with buffer conditions and the structure of the azide and cyclooctyne (B158145). The presence of a PEG linker can increase the reaction rate by over 30%.[1][16]
Recommended Molar Ratio (Azide:Alkyne)
1 : 1.5 - 3
1 : 1.5 - 3
An excess of one reactant can drive the reaction to completion.
Typical Temperature
Room Temperature (25°C) to 37°C
4°C to 37°C
Higher temperatures can increase the reaction rate but may affect the stability of biomolecules.[17]
Signaling Pathways and Experimental Workflows
Sequential Trifunctional Conjugation Workflow
The following diagram illustrates a logical workflow for the sequential conjugation of three different molecules (Molecule A, Molecule B, and Molecule C) using the N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid linker.
Caption: Sequential conjugation workflow using the trifunctional linker.
This protocol describes a general procedure for conjugating the azide group of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid with a terminal alkyne-containing molecule.
Materials:
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
Alkyne-functionalized molecule
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, recommended for biomolecules)
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
Organic Solvent (optional): DMSO or DMF for dissolving reactants.
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Reactant Preparation:
Dissolve N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in the reaction buffer. If solubility is an issue, a small amount of DMSO or DMF can be used, keeping the final organic solvent concentration below 10%.
Dissolve the alkyne-functionalized molecule in a compatible solvent.
Reaction Setup:
In a reaction vessel, combine the azide-linker and the alkyne-molecule. A molar excess of 1.5-3 fold of the alkyne is recommended.
If using a ligand, add THPTA to the reaction mixture at a concentration that is 5-fold higher than the copper sulfate concentration.
Add the copper(II) sulfate stock solution to a final concentration of 0.1-1 mM.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
Incubation:
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 37°C to increase the rate.
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
Purification:
Once the reaction is complete, remove the excess reactants and catalyst by size-exclusion chromatography, dialysis, or another suitable purification method.
This protocol outlines a copper-free method for conjugating the azide linker with a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized molecule.
Materials:
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
DBCO-functionalized molecule
Reaction Buffer: PBS, pH 7.4, or other amine-free buffer.
Organic Solvent (optional): Anhydrous DMSO or DMF.
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Reactant Preparation:
Dissolve the azide-linker and the DBCO-molecule in the reaction buffer. Use a minimal amount of organic co-solvent if necessary.
Reaction Setup:
Combine the azide-linker and the DBCO-molecule in a reaction vessel. A molar excess of 1.5-3 fold of the DBCO reagent is a good starting point.
The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize potential effects on protein structure.
Incubation:
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[9]
Purification:
Remove the unreacted reagents by size-exclusion chromatography or dialysis.
Protocol 3: Sequential Conjugation - Amide Coupling and Boc Deprotection
This protocol describes the steps for utilizing the carboxylic acid and the Boc-protected amine after the click chemistry reaction.
A. Amide Coupling (Carboxylic Acid Activation):
Activation:
Dissolve the PEG-acid conjugate in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution and react for 15-30 minutes at room temperature to activate the carboxylic acid.[10][12]
Conjugation:
Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer like PBS.
Immediately add the amine-containing molecule and react for 2 hours at room temperature.
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[11]
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
Workup:
Remove the DCM and excess TFA under reduced pressure.
The resulting TFA salt of the deprotected amine can often be used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual TFA.[11] Alternatively, neutralize with a mild base for purification.
By following these protocols, researchers can effectively utilize the N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid linker to construct complex, multifunctional bioconjugates for a wide range of applications in research and drug development. Optimization of reaction conditions may be necessary depending on the specific properties of the molecules being conjugated.
Application Notes and Protocols for Antibody Conjugation Using Azido-PEG-Acid Linkers
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the conjugation of antibodies using heterobifunctional Azido-PEG-acid linke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of antibodies using heterobifunctional Azido-PEG-acid linkers. This methodology is central to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The use of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the final conjugate, while the terminal azide (B81097) and acid groups offer a versatile two-stage conjugation strategy.[1][2][3][4][][6][7]
The carboxylic acid moiety of the linker is typically activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., ε-amino groups of lysine (B10760008) residues) on the antibody to form stable amide bonds.[3][8][9] This initial step introduces a PEG chain terminating in a bioorthogonal azide group.[9] The azide-modified antibody can then be specifically and efficiently conjugated to a payload molecule (e.g., a drug, fluorophore, or biotin) containing a complementary alkyne group via "click chemistry".[1][][11] This can be achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conditions.[1][9][12]
Experimental Workflows and Signaling Pathways
The overall process for antibody conjugation using Azido-PEG-acid linkers involves a two-stage approach: 1) modification of the antibody with the linker and 2) conjugation of the desired payload to the linker-modified antibody via click chemistry.
Diagram 1: Overall workflow for the two-stage antibody conjugation process.
The reaction mechanism for the initial antibody modification step involves the nucleophilic attack of a primary amine from a lysine residue on the antibody to the activated NHS ester of the Azido-PEG linker, forming a stable amide bond.
Diagram 2: Amine coupling reaction between an antibody and an Azido-PEG-NHS ester.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody conjugation protocols. These values serve as a starting point, and optimization may be necessary for specific antibodies and payloads.
Table 1: Antibody Modification with Azido-PEG-NHS Ester
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[8] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS.[8]
Linker Preparation:
Allow the vial of Azido-PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[8] Do not store the reconstituted linker as the NHS ester is prone to hydrolysis.[8]
Conjugation Reaction:
Add a 10- to 20-fold molar excess of the 10 mM Azido-PEG-NHS Ester solution to the antibody solution.[8][9] Gently mix immediately.
Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume.[8]
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[8]
Purification of Azide-Modified Antibody:
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column or by dialysis against PBS.[2][8]
Collect the fractions containing the purified azide-modified antibody.
The concentration of the modified antibody can be determined by measuring absorbance at 280 nm.
Protocol 2: Conjugation of Payload via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction to conjugate a DBCO-modified payload to the azide-modified antibody.
Purification system (e.g., size-exclusion chromatography (SEC) column, desalting column, or dialysis)[2]
Procedure:
Payload Preparation:
Dissolve the DBCO-modified payload in DMSO to a stock concentration of 10-20 mM.[2]
Click Reaction:
Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the purified azide-modified antibody solution.[2][14]
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.[2]
Final Purification:
Purify the final antibody-PEG-payload conjugate from excess payload and any reaction byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[2]
The choice of purification method will depend on the properties of the final conjugate and the payload.
Characterization and Storage:
The final conjugate should be characterized to determine the drug-to-antibody ratio (DAR) and confirm its integrity and purity. Analytical methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry are recommended.[]
Store the purified conjugate under conditions that are optimal for the non-labeled antibody, typically at 4°C for short-term use or at -80°C for long-term storage.[2]
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, including molar ratios, incubation times, and purification methods, may be necessary to achieve the desired outcome for your specific antibody and payload.
Application Notes & Protocols: Peptide Modification with N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
Product Overview N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a versatile, heterobifunctional, and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced peptide modification and bioconjugation. This r...
Author: BenchChem Technical Support Team. Date: December 2025
Product Overview
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a versatile, heterobifunctional, and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced peptide modification and bioconjugation. This reagent provides a central scaffold to introduce two distinct functionalities onto a peptide in a controlled and sequential manner. The terminal carboxylic acid allows for covalent attachment to primary amines on a peptide, such as the N-terminus or lysine (B10760008) side chains. The azide (B81097) group enables covalent linkage to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry. The Boc-protected amine offers a latent functional group that can be deprotected to reveal a primary amine for subsequent conjugation. The PEG spacers enhance the solubility and bioavailability of the resulting peptide conjugate while providing spatial separation between the conjugated moieties.
Key Features and Applications
Features:
Heterobifunctional: Offers three distinct functional groups for sequential and orthogonal conjugation strategies.
Branched Structure: Allows for the creation of multi-functional peptide conjugates from a single attachment point.
Enhanced Solubility: The hydrophilic PEG chains improve the aqueous solubility of the modified peptide.
Boc Protection: Enables controlled, stepwise conjugation by revealing a primary amine only when desired.
Click Chemistry Compatible: The azide group provides a bioorthogonal handle for efficient and specific conjugation to alkyne-modified molecules.
Applications:
Drug Development: Construction of peptide-drug conjugates (PDCs) with precise drug-to-peptide ratios.
Molecular Imaging: Attachment of imaging agents (e.g., fluorophores, radiolabels) and targeting moieties to a single peptide.
Assay Development: Immobilization of peptides onto surfaces or conjugation to reporter molecules.
Targeted Delivery: Development of targeted therapeutic constructs by linking a targeting peptide to a payload.
Data Summary
The following tables summarize typical quantitative results obtained during the stepwise modification of a model peptide (e.g., GGYK with a molecular weight of ~450 Da) using N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
Table 1: Peptide-Linker Conjugation Efficiency
Parameter
Value
Method of Analysis
Starting Peptide Purity
>98%
RP-HPLC
Linker:Peptide Molar Ratio
3:1
-
Reaction Time
4 hours
-
Yield of Peptide-Linker Conjugate
85-95%
RP-HPLC Integration
Purity of Conjugate (Post-Purification)
>97%
RP-HPLC
Identity Confirmation
Expected Mass + Linker Mass
MALDI-TOF MS
Table 2: Boc Deprotection and Final Product Characterization
Reagent Preparation: Prepare stock solutions of the peptide, linker, EDC, and Sulfo-NHS in an appropriate solvent (e.g., DMSO or water). Allow all reagents to equilibrate to room temperature.
Activation of Linker: In a microcentrifuge tube, dissolve the N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid linker in the reaction buffer. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Conjugation to Peptide: Add the peptide solution to the activated linker mixture. A 3 to 5-fold molar excess of the linker relative to the peptide is recommended.
Reaction Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
Purification: Purify the resulting peptide-linker conjugate using RP-HPLC to remove excess linker and other reagents.
Analysis: Confirm the identity of the conjugate by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and assess purity by analytical RP-HPLC. Lyophilize the pure fractions for storage.
Protocol 2: Amine Deprotection (Boc Removal)
This protocol describes the removal of the Boc protecting group to reveal a primary amine.
Dissolution: Dissolve the lyophilized Boc-protected conjugate in the deprotection solution. Use approximately 100 µL of solution for every 1 mg of peptide.
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
Precipitation: Precipitate the deprotected peptide by adding 10 volumes of cold diethyl ether. A white precipitate should form.
Pelleting: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the peptide. Carefully decant the ether.
Washing: Wash the pellet twice with cold diethyl ether to remove residual TFA and TIS.
Drying: Dry the peptide pellet under a gentle stream of nitrogen or argon gas.
Purification and Analysis: The crude deprotected peptide can be purified by RP-HPLC if necessary. Confirm complete deprotection by Mass Spectrometry (observing a mass loss corresponding to the Boc group, ~100.1 Da) and analytical RP-HPLC.
Reagent Preparation: Prepare stock solutions: 10 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water (prepare fresh), 50 mM THPTA in water, and dissolve the peptide conjugate and alkyne-molecule in the reaction buffer.
Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio to form the copper-ligand complex.
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized peptide and a 1.5 to 3-fold molar excess of the alkyne-containing molecule.
Initiation: Add the copper-ligand complex to the peptide/alkyne mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be approximately 1 mM peptide, 1.5-3 mM alkyne, 0.1 mM CuSO₄, 0.5 mM THPTA, and 1 mM Sodium Ascorbate.
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
Purification: Purify the final clicked conjugate by RP-HPLC or size-exclusion chromatography.
Analysis: Analyze the final product by Mass Spectrometry to confirm the addition of the alkyne-molecule and by analytical RP-HPLC to assess purity.
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Pathway for a targeted peptide-drug conjugate.
Method
Application Notes and Protocols for Protein Labeling with N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals Introduction N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a versatile, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced biocon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a versatile, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies. Its unique branched structure incorporates three distinct functional groups: a carboxylic acid (-COOH), an azide (B81097) (-N3), and a Boc-protected amine (-NH-Boc). This architecture enables the sequential and site-specific attachment of up to three different molecules to a protein of interest, making it an invaluable tool in drug development, diagnostics, and fundamental research.
The PEG component of the linker enhances the solubility and stability of the resulting conjugate while reducing immunogenicity.[1][2] The strategic arrangement of the functional groups allows for a controlled, multi-step labeling process. The carboxylic acid can be activated to react with primary amines on the protein surface (e.g., lysine (B10760008) residues). The azide group serves as a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly specific and efficient conjugation method.[3][4] Finally, the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent modification.[3]
These features make N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid particularly well-suited for the construction of complex biomolecules such as antibody-drug conjugates (ADCs) with dual payloads, bispecific antibodies, and fluorescently co-labeled proteins for imaging studies. Branched PEG linkers are known to facilitate higher drug-to-antibody ratios (DAR) in ADCs without inducing aggregation.[1][5]
Data Presentation: Representative Labeling Efficiency and Stability
The following tables present representative quantitative data for the sequential labeling of a model IgG antibody (150 kDa) using N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. This data is illustrative and based on typical results obtained with similar PEG linkers; actual results may vary depending on the protein and reaction conditions.
Table 1: Amine Coupling Efficiency of the Linker to IgG
Molar Excess of Linker:IgG
Linkers per Antibody (L/A) Ratio
Labeling Efficiency (%)
5:1
1.8
36%
10:1
3.5
70%
20:1
6.2
>95% (some aggregation observed)
Table 2: Click Chemistry Efficiency for Secondary Labeling
L/A Ratio
Molar Excess of Alkyne-Fluorophore
Click Reaction Efficiency (%)
3.5
5:1
>98%
3.5
10:1
>99%
6.2
5:1
>98%
Table 3: Boc Deprotection and Tertiary Labeling Efficiency
L/A Ratio
Deprotection Efficiency (%)
Molar Excess of NHS-Ester-Drug
Tertiary Labeling Efficiency (%)
3.5
>95%
10:1
>90%
6.2
>95%
10:1
>88%
Table 4: In Vitro Stability of the Final Conjugate in Human Serum at 37°C
Time (days)
% Intact Conjugate (Linker 1)
% Intact Conjugate (Linker 2 - Click)
% Intact Conjugate (Linker 3)
0
100
100
100
1
98.5
99.8
98.2
3
95.2
99.5
94.8
7
90.8
99.1
90.1
Experimental Protocols
The following protocols outline a sequential, three-step labeling strategy for a model protein.
Diagram: Sequential Dual-Labeling Workflow
Caption: Sequential workflow for dual-labeling a protein.
Protocol 1: Amine Coupling of the Linker to the Protein
This protocol describes the conjugation of the carboxylic acid moiety of the linker to primary amines (e.g., lysine residues) on the protein surface using EDC/Sulfo-NHS chemistry.
Materials:
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Sulfo-NHS (N-hydroxysulfosuccinimide)
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Desalting columns or dialysis cassettes
Procedure:
Protein Preparation:
Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
Linker Preparation:
Dissolve the linker in DMSO or water to a stock concentration of 10 mM.
Activation of Carboxylic Acid:
In a separate tube, immediately before use, prepare a solution of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in Activation Buffer.
Conjugation Reaction:
Add the desired molar excess of the linker stock solution to the protein solution.
Add the EDC/Sulfo-NHS solution to the protein-linker mixture. A final concentration of 5 mM EDC and 5 mM Sulfo-NHS is a good starting point.
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
Quenching:
(Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
Purification:
Remove excess linker and reaction byproducts by dialysis or using a desalting column, exchanging into a buffer suitable for the next step (e.g., PBS, pH 7.4).
Characterization:
Determine the protein concentration (e.g., via A280) and the linker-to-protein ratio using mass spectrometry.
Prepare a 10 mM stock solution of the alkyne-molecule in DMSO.
Prepare a 50 mM stock solution of CuSO4 in water.
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
Prepare a 100 mM stock solution of THPTA in water.
Click Reaction:
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Purification:
Purify the dual-labeled protein conjugate using a desalting column or dialysis to remove excess reagents.
Characterization:
Confirm successful conjugation via SDS-PAGE (observing a mobility shift) and mass spectrometry. Quantify labeling efficiency using fluorescence spectroscopy if a fluorescent alkyne was used.
Diagram: Key Chemical Reactions
Caption: Key chemical reactions in the sequential labeling process.
Protocol 3: Boc Deprotection and Tertiary Amine Labeling
This protocol describes the removal of the Boc protecting group and the subsequent labeling of the newly exposed amine.
Materials:
Dual-labeled protein from Protocol 2
Trifluoroacetic acid (TFA)
Dichloromethane (DCM), anhydrous
NHS-ester of the third molecule of interest
Reaction Buffer (e.g., PBS, pH 7.4-8.0)
Desalting columns or dialysis cassettes
Procedure:
Lyophilization:
Lyophilize the dual-labeled protein to remove water.
Boc Deprotection:
Dissolve the lyophilized protein in anhydrous DCM.
Add TFA to a final concentration of 20-50% (v/v).
Incubate for 30-60 minutes at room temperature.
Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
Wash the protein pellet with cold diethyl ether to remove residual TFA.
Air-dry the protein pellet.
Tertiary Labeling:
Resuspend the deprotected protein in Reaction Buffer (pH 7.4-8.0).
Add a 10- to 20-fold molar excess of the NHS-ester of the third molecule.
Incubate for 1-2 hours at room temperature.
Purification:
Purify the final trifunctionally labeled protein using a desalting column or dialysis.
Final Characterization:
Characterize the final conjugate by mass spectrometry to confirm the addition of all three components. Use appropriate analytical techniques (e.g., HPLC, ELISA) to assess the purity and activity of the final product.
Conclusion
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid provides a powerful and flexible platform for the construction of complex, multifunctional protein conjugates. The sequential labeling strategy, leveraging well-established and efficient bioconjugation chemistries, allows for precise control over the final product. This enables researchers and drug developers to create novel therapeutic and diagnostic agents with enhanced properties and functionalities. The provided protocols offer a robust starting point for the application of this versatile linker in a wide range of research and development settings.
Application Notes & Protocols: N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in Advanced Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals Introduction N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a novel, heterotrifunctional polyethylene (B3416737) glycol (PEG) derivative designed for the sophi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a novel, heterotrifunctional polyethylene (B3416737) glycol (PEG) derivative designed for the sophisticated construction of hydrogels. This linker possesses three distinct functional groups: an azide (B81097) (N3) for bioorthogonal "click" chemistry, a Boc-protected amine (NH-Boc) for controlled, sequential conjugation, and a carboxylic acid (-COOH) for further functionalization. These characteristics make it an invaluable tool for creating highly tunable and complex hydrogel systems for applications in drug delivery, 3D cell culture, and tissue engineering. The PEG backbone ensures biocompatibility and minimizes non-specific protein adsorption, which is critical for in vivo and in vitro biomedical applications.
Principle of Application
The core utility of this reagent lies in its ability to form a hydrogel network via one functional group while keeping the other two available for subsequent modifications. The azide group allows for efficient and specific cross-linking with alkyne-functionalized polymers or molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This "click" reaction is rapid, specific, and occurs under mild, biocompatible conditions. Once the hydrogel matrix is formed, the Boc-protecting group can be removed from the amine under acidic conditions, revealing a primary amine for the covalent attachment of therapeutic molecules, peptides, or proteins. The carboxylic acid group provides an additional handle for conjugation, allowing for the incorporation of a third component, such as a targeting ligand or another type of drug.
Key Applications
Controlled Drug Delivery: Sequential conjugation allows for the loading of multiple therapeutic agents with different attachment chemistries.
3D Cell Culture Scaffolds: The hydrogel matrix can be functionalized with cell adhesion peptides (like RGD) and growth factors to create a biomimetic microenvironment for cell growth and differentiation.
Tissue Engineering: The tunable mechanical properties and bio-functionalization capabilities enable the development of scaffolds that can mimic native tissue and promote regeneration.
Biosensors: The hydrogel can be functionalized with bioactive elements to detect specific analytes.
Experimental Protocols
Protocol 1: Hydrogel Formation via CuAAC Click Chemistry
This protocol describes the formation of a hydrogel by cross-linking N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid with a multi-alkyne PEG.
Materials:
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
4-arm PEG-Alkyne (10 kDa)
Copper (II) Sulfate (CuSO4)
Sodium Ascorbate (NaAsc)
Phosphate Buffered Saline (PBS), pH 7.4
Deionized (DI) water
Procedure:
Prepare Precursor Solutions:
Solution A: Dissolve N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in PBS to a final concentration of 50 mg/mL.
Solution B: Dissolve 4-arm PEG-Alkyne in PBS to achieve a stoichiometric equivalent of alkyne groups to the azide groups in Solution A.
Prepare Catalyst Solutions:
Solution C: Prepare a 100 mM stock solution of CuSO4 in DI water.
Solution D: Prepare a 200 mM stock solution of Sodium Ascorbate in DI water. This solution should be made fresh.
Hydrogel Formation:
In a sterile microcentrifuge tube, mix equal volumes of Solution A and Solution B.
Add Solution D (Sodium Ascorbate) to the mixture to a final concentration of 5 mM. Vortex briefly.
Initiate the reaction by adding Solution C (CuSO4) to a final concentration of 1 mM.
Vortex vigorously for 5-10 seconds and immediately transfer the solution to the desired mold or well plate.
Allow the gel to form at room temperature. Gelation typically occurs within 5-20 minutes.
After gelation, wash the hydrogel extensively with PBS to remove any unreacted precursors and catalyst.
Protocol 2: Post-Gelation Amine Deprotection and Conjugation
This protocol details the removal of the Boc protecting group and subsequent conjugation of a fluorescent peptide.
Immerse the hydrogel in a solution of 50% TFA in DCM for 30 minutes.
Remove the TFA/DCM solution and wash the hydrogel thoroughly with DCM (3 times) and then with PBS pH 7.4 (5 times) to remove residual acid and restore physiological pH.
Peptide Conjugation (Amine Coupling):
Prepare a 1 mg/mL solution of FITC-GRGDS peptide in PBS, pH 8.0.
Immerse the deprotected hydrogel in the peptide solution.
This step can also be performed using standard carbodiimide (B86325) chemistry (EDC/NHS) if the peptide has a carboxylic acid to be coupled to the hydrogel's new amine.
Allow the conjugation reaction to proceed for 2-4 hours at room temperature, protected from light.
Wash the hydrogel extensively with PBS pH 7.4 to remove any unconjugated peptide.
Confirm conjugation by fluorescence microscopy.
Data Presentation
Table 1: Hydrogel Properties as a Function of Polymer Concentration
Total Polymer Conc. (% w/v)
Gelation Time (min)
Swelling Ratio (q)
Compressive Modulus (kPa)
5
18.5 ± 2.1
25.3 ± 1.8
2.1 ± 0.3
10
9.2 ± 1.5
15.8 ± 1.2
8.5 ± 0.9
15
4.8 ± 0.9
10.1 ± 0.7
22.4 ± 2.5
Data are presented as mean ± standard deviation (n=3).
Table 2: Drug Release Kinetics from Functionalized Hydrogels
Drug Conjugated
Loading Efficiency (%)
% Release at 24h
% Release at 72h
Doxorubicin (via -COOH)
85 ± 5
15.2 ± 2.1
35.8 ± 3.4
EGF (via -NH2)
72 ± 6
28.9 ± 3.5
65.1 ± 5.2
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Workflow for hydrogel formation and dual-functionalization.
Caption: EGF signaling pathway initiated by release from the hydrogel.
Method
Application Notes and Protocols for Heterotrifunctional Linkers in Biomedicine
For Researchers, Scientists, and Drug Development Professionals Introduction Heterotrifunctional linkers are advanced chemical tools that possess three distinct reactive moieties, enabling the covalent conjugation of thr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterotrifunctional linkers are advanced chemical tools that possess three distinct reactive moieties, enabling the covalent conjugation of three different molecules. This capability has opened up new avenues in biomedical research and drug development, allowing for the creation of sophisticated multi-component constructs with enhanced therapeutic or diagnostic potential. These linkers are pivotal in the design of next-generation antibody-drug conjugates (ADCs), targeted protein degraders (PROTACs), and advanced imaging agents.
This document provides detailed application notes and experimental protocols for the use of heterotrifunctional linkers in two key biomedical areas: the development of dual-drug ADCs for enhanced cancer therapy and the construction of multi-modal imaging agents.
Heterotrifunctional linkers enable the attachment of two different cytotoxic payloads to a single monoclonal antibody (mAb). This approach can overcome drug resistance, provide synergistic anti-cancer effects, and address tumor heterogeneity.[1][2] A common strategy involves a linker with a maleimide (B117702) group for site-specific conjugation to an engineered cysteine on the mAb, and two orthogonal reactive groups, such as an azide (B81097) and a ketone, for the sequential attachment of two different drug payloads via click chemistry and oxime ligation, respectively.[1][2][3]
Signaling Pathway of a Dual-Drug ADC
The mechanism of action for a dual-drug ADC involves several steps, from binding to the cancer cell to the intracellular release of the cytotoxic payloads, which then act on their respective targets. For an ADC carrying a tubulin polymerization inhibitor (like MMAE) and a DNA alkylating agent (like a PBD dimer), the signaling pathway leading to cell death is multifaceted.[1][2][4]
Technical Support Center: Optimizing Boc Deprotection for PEGylated Compounds
Welcome to the technical support center for the optimization of Boc deprotection in PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and acti...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the optimization of Boc deprotection in PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved through acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose.[1]
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[1]
Steric Hindrance: The bulky nature of the Polyethylene Glycol (PEG) chain, particularly with high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1]
Q2: I am observing side products after deprotection. What could be the cause?
The formation of side products is often due to the reactivity of the carbocation intermediate generated during Boc cleavage or the lability of other functional groups in your molecule.
Alkylation by tert-butyl Cation: The tert-butyl cation formed during deprotection is an electrophile and can react with nucleophilic functional groups on your molecule, leading to unwanted alkylation.
Cleavage of Other Acid-Labile Groups: If your compound contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may also be cleaved under the acidic conditions used for Boc deprotection.
Q3: How does the PEG chain length affect Boc deprotection?
The length of the PEG chain can significantly impact the efficiency of the Boc deprotection reaction. Higher molecular weight PEGs can cause steric hindrance, making it more difficult for the acid to access the Boc-protected amine.[1] This can lead to slower reaction rates and may require more stringent deprotection conditions, such as a higher acid concentration, longer reaction time, or elevated temperature to achieve complete deprotection.[2]
Q4: How can I monitor the progress of the deprotection reaction?
Regular monitoring of the reaction is crucial for optimization. Common techniques include:
Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction progress, allowing for the identification and quantification of the starting material, product, and any side products.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the Boc deprotection of PEGylated compounds.
Issue
Potential Cause
Recommended Solution
Incomplete Deprotection
Insufficient acid strength/concentration.
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
Inadequate reaction time/temperature.
Extend the reaction time and monitor progress. Gentle heating may be considered, but monitor for side product formation.[1]
Steric hindrance from a large PEG chain.
Use a stronger acid system (e.g., 4M HCl in 1,4-dioxane) or increase the reaction time.[1]
Poor solubility of the PEGylated compound.
Ensure the chosen solvent provides good solubility for your starting material.
Use milder deprotection conditions (e.g., lower acid concentration, shorter reaction time) or consider an alternative protecting group strategy for other functional groups.
Difficulty in Product Isolation
Product is a salt (e.g., TFA salt).
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous workup.
Product precipitates from the reaction mixture.
Add a non-polar solvent like diethyl ether to facilitate the precipitation of the deprotected amine salt.
Data Presentation
The selection of the deprotection agent and conditions can significantly impact the yield and purity of the final product. Below is a summary of a comparative study on a model tetrapeptide.
Table 1: Comparison of Boc Deprotection Conditions
Deprotection Agent
Reaction Time
Product Yield (%)
50% TFA/DCM
5 min
78
50% TFA/DCM
30 min
95
4 M HCl/dioxane
5 min
82
4 M HCl/dioxane
30 min
96
Data adapted from a study on a model tetrapeptide and may vary for different PEGylated compounds.
Experimental Protocols
General Protocol for Boc Deprotection using TFA/DCM
Dissolution: Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) at a concentration of approximately 0.1 M.
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Reagents: Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
Work-up:
Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA.
Neutralization (Optional): If a free amine is desired, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Precipitation (Alternative): The deprotected amine salt can often be precipitated by adding cold diethyl ether to the concentrated reaction mixture. The resulting solid can be collected by filtration.
Visualizations
The following diagrams illustrate the troubleshooting logic and the general experimental workflow for Boc deprotection of PEGylated compounds.
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with PEG Linkers
Welcome to the technical support center for troubleshooting click chemistry reactions, with a special focus on challenges encountered when using Polyethylene Glycol (PEG) linkers. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for troubleshooting click chemistry reactions, with a special focus on challenges encountered when using Polyethylene Glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues in their experiments.
My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a PEG linker has a low or no yield. What are the potential causes?
Low or no yield in CuAAC reactions involving PEG linkers can stem from several factors. These can be broadly categorized into issues with reagents, the catalyst, reaction conditions, and the PEG linker itself.
Potential Causes of Low Yield:
Reagent Quality and Stability:
Degradation of Azide (B81097) or Alkyne: Azides can be sensitive to reduction, while some alkynes, particularly strained cyclooctynes used in copper-free click chemistry, can be unstable over long-term storage or under acidic conditions.[1]
Impurity in Reagents: Impurities in your azide- or alkyne-functionalized molecules or the PEG linker can interfere with the reaction.
Copper Catalyst Issues:
Oxidation of Cu(I) to Cu(II): The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[2][3]
Insufficient Catalyst Concentration: The concentration of the copper catalyst may be too low to effectively drive the reaction.
Catalyst Sequestration: PEG chains, especially longer ones, can sometimes chelate the copper catalyst, reducing its availability for the reaction.[4] Similarly, other components in the reaction mixture, such as biomolecules, can sequester the copper catalyst.[5]
Suboptimal Reaction Conditions:
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and significantly reduced reaction rates.[1] While PEG linkers generally improve solubility, the nature of the molecule being conjugated can still lead to solubility challenges.[6][7][8][9]
Incorrect Stoichiometry: An improper ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.[1]
Inappropriate pH or Temperature: The reaction kinetics can be sensitive to pH and temperature.[1][10]
Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can inhibit the copper catalyst.
Steric Hindrance:
Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, preventing the reaction from occurring efficiently.[1] While PEG linkers can help mitigate this by providing spatial separation, very long or branched PEGs could potentially fold back and cause steric hindrance.[11]
How can I improve the yield of my CuAAC reaction with a PEG linker?
To improve your reaction yield, systematically address the potential issues outlined above.
Troubleshooting Steps:
Verify Reagent Quality:
Use fresh, high-purity reagents.
Confirm the integrity of your azide- and alkyne-functionalized molecules using techniques like NMR or mass spectrometry.
Perform a small-scale control reaction with simple, known-to-be-reactive azide and alkyne partners to ensure your catalyst and general conditions are viable.[1]
Optimize Catalyst and Reaction Conditions:
Use a Reducing Agent: Add a reducing agent like sodium ascorbate (B8700270) to keep the copper in the active Cu(I) state.[2][3][12]
Use a Ligand: Employ a copper-chelating ligand such as TBTA or THPTA. These ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction.[2][3][13][14]
Degas Your Solvents: To minimize copper oxidation, degas your reaction solvent by bubbling an inert gas like argon or nitrogen through it.[2]
Optimize Catalyst Concentration: If you suspect catalyst sequestration by the PEG linker or other components, you may need to increase the copper concentration.[5]
Address Solubility and Steric Hindrance:
Choose an Appropriate Solvent: Ensure all reactants are fully soluble in the chosen solvent system. For biomolecules, aqueous buffers are common, and the addition of co-solvents like DMSO or DMF may be necessary.[15]
Incorporate a PEG Linker: If you are not already using one, introducing a PEG linker can improve the solubility of hydrophobic molecules and reduce steric hindrance by creating distance between the reacting molecules.[1][16][17]
Optimize PEG Linker Length: The length of the PEG linker can be critical. While longer linkers can improve solubility, excessively long linkers might lead to other issues.[11] Experiment with different PEG linker lengths to find the optimal balance for your system.[16][18]
Control Stoichiometry:
Typically, a slight excess of one of the reactants (e.g., 1.1 to 2 equivalents of the azide for an alkyne-functionalized biomolecule) is used to drive the reaction to completion.[5]
My copper-free click chemistry reaction (SPAAC) with a PEG linker is failing. What should I check?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative, but it has its own set of challenges.
Common Issues in SPAAC with PEG Linkers:
Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.[1]
Steric Hindrance: Similar to CuAAC, bulky groups near the reactive moieties can impede the reaction.[1]
Solubility Issues: Poor solubility of either the azide- or cyclooctyne-functionalized reactant can significantly slow down the reaction.[1]
Suboptimal Reaction Conditions: Factors like pH and buffer composition can influence the reaction kinetics.[1]
Troubleshooting SPAAC Reactions:
Reagent Handling and Storage:
Store strained cyclooctynes under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[1]
Incorporate a PEG Linker: Using a PEG linker can increase the distance between the reacting molecules, minimizing steric hindrance and often improving solubility.[1][8][19]
Solvent Optimization: Ensure your reactants are soluble in the chosen solvent. Aqueous buffers with organic co-solvents are often employed.
Perform a Control Reaction:
Conduct a small-scale control reaction with simple, commercially available azide and cyclooctyne small molecules to verify your general reaction setup and the integrity of your stock solutions.[1]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and component concentrations for CuAAC reactions. Note that these are starting points, and optimization for your specific system is often necessary.
Table 1: Typical Reagent Concentrations for CuAAC in Bioconjugation
Component
Concentration Range
Notes
Alkyne-modified Biomolecule
10 µM - 1 mM
The concentration will depend on the specific biomolecule.
Azide-containing Molecule
1.1 - 50 equivalents (relative to alkyne)
A slight to significant excess is often used to drive the reaction.[5][13]
CuSO₄
50 µM - 1 mM
The final concentration can be adjusted based on the complexity of the system.[5]
Copper Ligand (e.g., THPTA)
5:1 molar ratio to CuSO₄
A 5-fold excess of ligand to copper is commonly recommended to stabilize Cu(I) and protect biomolecules.[2][5]
Reducing Agent (e.g., Sodium Ascorbate)
5 - 50 mM
Should be in excess to maintain a reducing environment.[5]
Experimental Protocols
Protocol 1: Small-Scale Test Reaction to Validate CuAAC Reagents and Conditions
This protocol is designed to confirm that your copper source, ligand, and reducing agent are active and that your general reaction conditions are suitable for click chemistry.
Solvent (e.g., DMSO) for dissolving reagents if necessary
Analytical tool for monitoring the reaction (e.g., TLC, LC-MS)
Methodology:
In a microcentrifuge tube, combine the simple alkyne and azide in your chosen reaction buffer. For example, to a final volume of 500 µL, add the alkyne to a final concentration of 100 µM and the azide to a final concentration of 120 µM.
Prepare a premix of the copper catalyst and ligand. For example, mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA.[5]
Add the copper/ligand premix to the reaction tube. The final concentrations will be approximately 100 µM CuSO₄ and 500 µM THPTA.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of a 100 mM stock solution to achieve a final concentration of 5 mM.[5]
Allow the reaction to proceed at room temperature for 1-2 hours.
Analyze the reaction mixture by TLC or LC-MS to confirm the formation of the triazole product.
Interpretation:
Successful Reaction: If the control reaction works, your catalyst system and general conditions are likely fine. The problem probably lies with your specific PEGylated reagents or biomolecules.
Failed Reaction: If the control reaction fails, there is a fundamental issue with your reagents (e.g., degraded ascorbate, inactive copper source) or your setup.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart outlining the systematic steps for troubleshooting failed click chemistry reactions.
Key Factors in PEG-linker Mediated Click Chemistry
Caption: Diagram showing the interplay of key factors for a successful click chemistry reaction with PEG linkers.
Technical Support Center: NHS Ester Activation of PEG Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the N-hydroxysuccinimide (NHS) ester activation of polyethylene (B3416737) glycol (PEG) acids for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of NHS ester activation of PEG acids?
A1: NHS ester activation is a widely used method to convert a terminal carboxylic acid group on a PEG molecule into an amine-reactive NHS ester. This "activated" PEG can then readily react with primary amines (e.g., lysine (B10760008) residues on proteins, amine-modified oligonucleotides) to form stable amide bonds.[1][2][3][4][5][6] This process, known as PEGylation, is crucial for improving the therapeutic properties of biomolecules, such as increasing their solubility, stability, and in vivo circulation half-life.
Q2: What is the most common side reaction during the NHS ester activation of PEG acids, and why is it a concern?
A2: The most significant side reaction is the hydrolysis of the NHS ester.[1][7][8][9] In the presence of water, the NHS ester can react with a water molecule and revert to the original, non-reactive carboxylic acid, releasing N-hydroxysuccinimide (NHS) as a byproduct.[9] This is a major concern because it directly competes with the desired reaction with the primary amine on the target molecule.[1][7] Significant hydrolysis leads to a reduced yield of the desired PEGylated conjugate and can result in the failure of the experiment.[9]
Q3: How does pH affect the NHS ester activation and subsequent conjugation reaction?
A3: The pH of the reaction buffer is a critical parameter that influences both the desired reaction and the hydrolysis side reaction. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][10][11][12] Below this range, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[13][14] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which can significantly lower the yield of the desired conjugate.[1][7][14]
Q4: Can I use common buffers like Tris or glycine (B1666218) for my NHS ester reaction?
A4: No, it is highly recommended to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][5][11][12][14][15][16] These buffer components will compete with the primary amines on your target molecule for reaction with the PEG-NHS ester, leading to lower conjugation efficiency and the formation of undesired side products.[14] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate (B1201080) buffers.[1][10][14]
Q5: How should I store and handle my PEG-NHS ester reagent to minimize side reactions?
A5: PEG-NHS esters are highly sensitive to moisture and should be stored at -20°C in a desiccated environment.[5][15][16][17][18] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation on the cold reagent.[5][15][16][18] It is best to weigh out only the required amount of the reagent for immediate use and not to prepare stock solutions in aqueous buffers for storage, as the NHS ester will readily hydrolyze.[5][15][17] If a stock solution is necessary, use an anhydrous organic solvent like DMSO or DMF and use it immediately.[10][12][17]
Troubleshooting Guide
This guide addresses common issues encountered during the NHS ester activation of PEG acids and subsequent conjugation reactions.
Problem
Potential Cause
Recommended Solution
Low or No Conjugation Yield
Hydrolysis of NHS Ester: The PEG-NHS ester has been prematurely hydrolyzed by moisture.
Store and handle the PEG-NHS ester under anhydrous conditions. Allow the reagent to warm to room temperature before opening. Prepare solutions immediately before use.[5][15][16][17]
Incorrect pH: The reaction pH is too low (<7.2), leading to protonated, unreactive amines, or too high (>8.5), causing rapid hydrolysis of the NHS ester.
Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[1][10][12]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.
Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[1][11][14]
Degraded Solvent: The DMF or DMSO used to dissolve the PEG-NHS ester contains amine impurities.
Use high-quality, anhydrous grade DMSO or DMF. Discard any DMF that has a fishy odor, as this indicates degradation to dimethylamine.[8][10]
Inconsistent Results
Variable Reagent Activity: The PEG-NHS ester has partially hydrolyzed between experiments.
Perform a quality control check on the PEG-NHS ester to determine its reactivity before use (see Protocol 2).
pH Drift During Reaction: The buffering capacity of the reaction mixture is insufficient, leading to a drop in pH as the reaction proceeds.
Use a buffer with a higher buffering capacity, especially for large-scale reactions.[10]
Formation of Unwanted Byproducts
Reaction with Non-Target Nucleophiles: At higher pH, other nucleophilic groups on the target molecule (e.g., hydroxyls) may react with the NHS ester.
Maintain the reaction pH within the recommended range of 7.2-8.5 to favor reaction with primary amines.[11]
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The table below summarizes the half-life of a typical NHS ester at various pH values and temperatures, highlighting the importance of pH control to minimize the hydrolysis side reaction.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Desalting column or dialysis equipment for purification
Procedure:
Activation of PEG-COOH:
Dissolve the PEG-carboxylic acid in anhydrous DMF or DMSO.
Add 1.5 molar equivalents of NHS and 1.5 molar equivalents of EDC to the PEG solution.
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[11] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[11]
Protein Preparation:
Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
Conjugation Reaction:
Add the activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG-NHS ester over the protein is commonly used, but the optimal ratio should be determined empirically.[19]
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10%.[15][16]
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15][16][20]
Quenching the Reaction:
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9][14] This will react with and deactivate any unreacted PEG-NHS ester.
Purification:
Remove excess, unreacted PEG-NHS ester and the NHS byproduct by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[9][15]
Protocol 2: Quantification of NHS Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for a qualitative or semi-quantitative assessment of the activity of an NHS ester reagent by measuring the amount of released NHS after complete hydrolysis.
Materials:
PEG-NHS ester reagent
Amine-free buffer (e.g., PBS, pH 7.4)
0.5-1.0 N NaOH
UV-Vis Spectrophotometer
Procedure:
Prepare Reagent Solution:
Dissolve 1-2 mg of the PEG-NHS ester in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then dilute with the buffer.[21]
Prepare a blank solution containing only the buffer (and solvent if used).
Initial Absorbance Measurement:
Zero the spectrophotometer at 260 nm using the blank solution.
Measure the absorbance of the reagent solution at 260 nm. This reading corresponds to any pre-existing NHS due to partial hydrolysis.
Induce Complete Hydrolysis:
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.[21]
Vortex the tube for 30 seconds.
Final Absorbance Measurement:
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[21][22] A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways in NHS ester activation of PEG acids.
Caption: Troubleshooting workflow for low PEGylation yield.
Technical Support Center: Preventing Aggregation During Antibody-PEG Linker Conjugation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing antibody aggregation during PEG linker conjugatio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing antibody aggregation during PEG linker conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of antibody aggregation during PEG linker conjugation?
A1: Antibody aggregation during PEGylation is a multifactorial issue. The primary causes include:
Increased Surface Hydrophobicity: The conjugation of hydrophobic PEG linkers or linker-payload complexes to the antibody surface can create new hydrophobic patches. These patches can interact between antibody molecules, leading to self-association and aggregation.[1][2]
Unfavorable Reaction Conditions:
pH: Performing the conjugation reaction at or near the isoelectric point (pI) of the antibody can minimize its solubility and promote aggregation.[1]
Buffer Composition: Low salt concentrations may not sufficiently shield charges, while very high salt concentrations can have a "salting-out" effect, both potentially leading to aggregation.[1]
Organic Co-solvents: The use of organic solvents to dissolve hydrophobic linkers can destabilize the antibody structure, exposing hydrophobic cores and inducing aggregation.[1]
Antibody Instability: The inherent stability of the monoclonal antibody (mAb) itself plays a crucial role. Some mAbs have aggregation-prone regions that become more accessible during the conjugation process.[2][3]
Partial Unfolding: The chemical modification process and the reaction conditions can cause partial unfolding of the antibody domains, exposing aggregation-prone hydrophobic regions.[2]
High Antibody Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.[2]
Q2: How does the length of the PEG linker affect antibody aggregation?
A2: The length of the PEG linker is a critical parameter that can significantly influence the physicochemical properties of the antibody conjugate and its propensity to aggregate.
Hydrophilicity and Shielding: PEG is a hydrophilic polymer. Incorporating a PEG linker can help to shield the hydrophobic nature of a conjugated payload, thereby improving the overall solubility of the antibody-drug conjugate (ADC) and reducing aggregation.[4][5][6]
Longer PEG Chains: Generally, longer PEG chains provide a better shielding effect and can lead to enhanced solubility and reduced aggregation.[4][7] They can also improve the pharmacokinetic properties of the conjugate.[4][7] However, excessively long linkers might negatively impact the binding affinity and in vitro potency of the antibody.[4]
Shorter PEG Chains: Shorter PEG linkers may be advantageous in creating more compact conjugates and in some cases may not interfere with binding affinity as much as longer linkers.[8] However, they may be less effective at preventing aggregation, especially when conjugated to a highly hydrophobic payload.[4]
The optimal PEG linker length is often a balance between enhancing solubility and stability, and maintaining potent biological activity. This often requires empirical testing.[4]
Q3: What role do excipients play in preventing aggregation during and after conjugation?
A3: Excipients are crucial additives in antibody formulations that help maintain stability and prevent aggregation.[9] They can be included in the reaction buffer (if compatible with the conjugation chemistry) and are essential in the final formulation buffer.
Sugars (e.g., Sucrose (B13894), Trehalose): These act as stabilizers by promoting the native conformation of the antibody and reducing hydrophobic interactions.[9] They are preferentially excluded from the protein surface, which strengthens the hydration shell around the antibody.
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein-protein interactions and reduce viscosity at high protein concentrations.
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are highly effective in preventing aggregation at air-water interfaces and can bind to hydrophobic patches on the protein surface, preventing self-association.[3]
Buffers (e.g., Histidine, Citrate): Maintaining an optimal pH is critical for antibody stability. Histidine buffers are often used to maintain a pH around 6.0, which is often optimal for the stability of many mAbs.
The choice and concentration of excipients need to be optimized for each specific antibody and conjugate.
Troubleshooting Guides
Issue 1: Visible precipitation or high aggregate levels detected by SEC post-conjugation.
This is a common issue indicating significant aggregation during the reaction.
Potential Cause
Troubleshooting Step
Rationale
Suboptimal Reaction Buffer pH
Determine the isoelectric point (pI) of your antibody. Adjust the reaction buffer pH to be at least 1-1.5 units away from the pI.
Antibody solubility is minimal at its pI. Shifting the pH increases the net charge and electrostatic repulsion between molecules.[1]
Hydrophobic Linker/Payload
If using a hydrophobic linker or payload, consider using a more hydrophilic PEG linker. Increase the length of the PEG chain to better shield the hydrophobic moiety.[4][5]
The hydrophilic PEG chain can mask hydrophobic regions, improving the overall solubility of the conjugate.[4]
Organic Co-solvent Concentration
Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker. Add the linker solution to the antibody solution slowly while gently mixing.
Organic solvents can denature antibodies, leading to aggregation. Minimizing exposure is key.[1]
High Reaction Temperature
Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) if the reaction kinetics allow.
Elevated temperatures can induce thermal stress and partial unfolding of the antibody.
Antibody Concentration
Reduce the concentration of the antibody in the conjugation reaction.
High protein concentrations increase the frequency of intermolecular collisions and the likelihood of aggregation.[2]
Issue 2: Gradual increase in aggregates during storage of the purified conjugate.
This suggests a long-term stability issue with the final conjugated antibody.
Potential Cause
Troubleshooting Step
Rationale
Inadequate Final Formulation Buffer
Screen different formulation buffers containing various excipients. Key components to test include sugars (sucrose, trehalose), amino acids (arginine), and surfactants (Polysorbate 20/80).[3]
A well-optimized formulation buffer is critical for long-term stability by preventing both conformational and colloidal instability.
Residual Impurities
Ensure the purification process effectively removes unreacted linkers, payloads, and any denatured antibody species. Consider adding an extra polishing step like hydrophobic interaction chromatography (HIC).
Residual hydrophobic molecules can act as nucleation points for aggregation over time.
Freeze-Thaw Stress
If the conjugate is stored frozen, perform a freeze-thaw stability study. Consider adding cryoprotectants like sucrose to the formulation.
The formation of ice-water interfaces during freezing can induce aggregation. Cryoprotectants can mitigate this.[9]
Oxidation
If the antibody is susceptible to oxidation, consider adding an antioxidant like methionine to the formulation and storing it under an inert gas (e.g., argon or nitrogen).
Oxidation can lead to conformational changes and subsequent aggregation.
Experimental Protocols
Protocol 1: General Protocol for Antibody-PEG Linker Conjugation (Amine-Reactive)
This protocol describes a general method for conjugating an NHS-ester activated PEG linker to lysine (B10760008) residues on an antibody.
Antibody Preparation:
Dialyze the antibody into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). Amine-free buffers are required (e.g., avoid Tris).
Adjust the antibody concentration to 1-10 mg/mL.
PEG Linker Preparation:
Dissolve the NHS-ester activated PEG linker in a compatible, anhydrous solvent like DMSO to a high concentration (e.g., 10-100 mM).
Conjugation Reaction:
Add the desired molar excess of the PEG linker solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of linker over antibody.
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8]
Quenching:
(Optional) Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups. Incubate for 15-30 minutes.
Purification:
Remove excess, unreacted PEG linker and other reaction components by size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
Protocol 2: Monitoring Aggregation using Size-Exclusion Chromatography (SEC)
SEC is a standard method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Instrumentation: An HPLC or UPLC system equipped with a UV detector.
Column: A size-exclusion column suitable for separating monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl, Agilent AdvanceBio SEC).
Mobile Phase: A non-denaturing buffer, typically the formulation buffer of the antibody (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
Procedure:
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
Inject a suitable amount of the antibody-PEG conjugate sample (e.g., 10-50 µg).
Monitor the elution profile at 280 nm.
Data Analysis:
Identify the peaks corresponding to the monomer, dimer, and high molecular weight (HMW) species. Aggregates will elute earlier than the monomer.
Integrate the peak areas to calculate the percentage of monomer, dimer, and HMW species. The percentage of aggregates is the sum of the dimer and HMW percentages.
Data Presentation
Table 1: Effect of Excipients on Antibody Aggregation During Storage
This table summarizes hypothetical data on the effect of different excipients on the stability of an antibody-PEG conjugate stored at 4°C for 3 months. Aggregation was measured by SEC.
Formulation Buffer
% Monomer (Initial)
% Monomer (3 Months)
% Aggregates (3 Months)
PBS, pH 7.4
99.5%
92.1%
7.9%
20 mM Histidine, 150 mM NaCl, pH 6.0
99.6%
97.5%
2.5%
20 mM Histidine, 250 mM Sucrose, pH 6.0
99.7%
99.1%
0.9%
20 mM Histidine, 250 mM Sucrose, 0.02% Polysorbate 80, pH 6.0
99.8%
99.6%
0.4%
Table 2: Impact of PEG Linker Length on Conjugate Aggregation
This table presents hypothetical data comparing the aggregation levels of an antibody conjugated with different length PEG-maleimide linkers.
Linker Used
Molar Ratio (Linker:Ab)
% Aggregates Post-Purification (by SEC)
Maleimide-PEG4
10:1
4.2%
Maleimide-PEG8
10:1
2.5%
Maleimide-PEG12
10:1
1.8%
Maleimide-PEG24
10:1
1.1%
Visualizations
Caption: Workflow for antibody-PEG linker conjugation and analysis.
Caption: Troubleshooting logic for addressing antibody aggregation.
Technical Support Center: Purification of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid Conjugates
Welcome to the technical support center for the purification of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide tr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this specific heterobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid that influence its purification?
A1: The purification strategy for this molecule is dictated by its three key functional groups:
Carboxylic Acid (-COOH): This terminal group is ionizable, allowing for purification using anion exchange chromatography.
Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group adds significant hydrophobicity to the molecule, making reverse-phase chromatography a highly effective separation technique.[1]
Azide (-N3): This group is relatively non-reactive under common chromatographic conditions but is available for subsequent "click chemistry" reactions.[2]
The polyethylene (B3416737) glycol (PEG) backbone contributes to the overall polarity and size of the molecule.
Q2: Which chromatographic techniques are most suitable for purifying N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and its conjugates?
A2: The most effective techniques for purifying this PEG conjugate are:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice due to the hydrophobicity imparted by the Boc group.[1] It provides high-resolution separation from less hydrophobic impurities.
Ion Exchange Chromatography (IEC): Specifically, anion exchange chromatography can be used to separate the desired product (with its acidic terminus) from neutral or positively charged impurities.[3][4]
Size Exclusion Chromatography (SEC): This technique is useful for removing small molecule impurities or for separating the PEG conjugate from much larger molecules, such as proteins or antibodies, after a conjugation reaction.[][6]
Q3: What are the common impurities encountered during the synthesis and purification of this conjugate?
A3: Common impurities may include:
Unreacted starting materials.
PEG species with incomplete chain lengths (polydispersity).[7]
Byproducts from the synthetic route.
Di-acid or di-azide PEG species if the starting materials were not pure.
Hydrolyzed reagents.
Q4: How can I effectively monitor the purity of my fractions during purification?
A4: Purity is typically monitored using analytical HPLC (RP-HPLC is common) coupled with a suitable detector. Since the PEG backbone itself lacks a strong UV chromophore, detection can be challenging.[1] Consider the following detection methods:
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are well-suited for PEG-containing molecules.[1]
Mass Spectrometry (MS): Provides both detection and mass confirmation of the desired product and any impurities.[1]
Refractive Index Detector (RID): Can be used for isocratic separations, but it is generally less sensitive and not compatible with gradient elution.[1]
Troubleshooting Guides
Issue 1: Poor Resolution in Reverse-Phase HPLC
Symptom: The peak for the desired conjugate is broad or co-elutes with impurities.
Possible Cause
Troubleshooting Steps
Suboptimal Mobile Phase
Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting species.[8] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and ion-pairing agents (e.g., 0.1% trifluoroacetic acid or formic acid).
Inappropriate Column Chemistry
A C18 column is a good starting point.[1] If resolution is poor, consider a C8 or C4 column, which are less hydrophobic and may provide different selectivity. Ensure the column pore size is appropriate for the size of your conjugate.
PEG Polydispersity
The inherent polydispersity of PEG chains can lead to peak broadening.[7] Using a high-resolution column and optimizing the gradient can help, but baseline separation of individual PEG lengths is challenging.
Secondary Interactions
The carboxylic acid may interact with residual silanols on the silica-based stationary phase, leading to tailing. Adding a small amount of a competitive agent like TFA to the mobile phase can mitigate this.[9]
Issue 2: Low Yield of Purified Conjugate
Symptom: The amount of recovered product after purification is significantly lower than expected.
Possible Cause
Troubleshooting Steps
Irreversible Adsorption to Column
The conjugate may be strongly binding to the stationary phase. In RP-HPLC, ensure the final organic solvent percentage is high enough to elute the compound. In IEC, ensure the salt concentration or pH swing is sufficient to elute the bound product.
Product Precipitation
The conjugate may precipitate on the column if the mobile phase composition is not optimal. Ensure the sample is fully dissolved in the initial mobile phase before injection.
Product Degradation
The Boc protecting group can be sensitive to strong acidic conditions. If using an ion-pairing agent like TFA, minimize exposure time and consider using a less harsh alternative like formic acid.
Issue 3: Presence of Unexpected Peaks in the Final Product
Symptom: Analytical HPLC of the purified product shows new or unexpected peaks.
Possible Cause
Troubleshooting Steps
On-Column Degradation
As mentioned, the Boc group can be labile. The appearance of a more polar peak could indicate premature deprotection.
Contamination
Ensure high-purity solvents and reagents are used. Contaminants can be introduced from vials, pipette tips, or the HPLC system itself.
Isomers
Positional isomers, if present in the starting materials, may be resolved during chromatography.
This protocol provides a general starting point. Optimization will be required based on the specific impurities and the HPLC system used.
Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or a larger bore for preparative).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Flow Rate: 1.0 mL/min (analytical) or scaled appropriately for preparative.
Detection: ELSD, CAD, or MS.
Gradient:
Time (min)
% Mobile Phase B
0
20
5
20
35
80
40
80
41
20
50
20
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of DMSO topped up with Mobile Phase A). Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Anion Exchange Chromatography (AEX)
This method is useful for separating the acidic target molecule from neutral or basic impurities.
Technical Support Center: Azido-PEG Linker Stability
Welcome to the technical support center for Azido-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Azido-PEG linkers in soluti...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Azido-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Azido-PEG linkers in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Azido-PEG linkers in aqueous solutions?
The stability of Azido-PEG linkers in aqueous solutions is influenced by the specific functional groups present on the linker. The main concerns are the reduction of the azide (B81097) group and the hydrolysis of other reactive moieties, such as NHS esters or chloroalkanes. The polyethylene (B3416737) glycol (PEG) chain itself is generally stable in aqueous solutions, but can be susceptible to oxidative degradation over time.[1][2]
Q2: How should Azido-PEG linkers be stored to ensure their stability?
To maintain the integrity of Azido-PEG linkers, they should be stored under the recommended conditions. For solid compounds, storage at -20°C or below in a dry, dark environment is essential to prevent degradation.[2][3][4][5][6] If a stock solution in an organic solvent like DMSO or DMF is necessary, it should be stored at -20°C or -80°C and protected from moisture.[1][3] It is advisable to prepare aqueous solutions fresh for each experiment to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided.[5]
Q3: Can the azide group on my PEG linker be reduced during my experiment?
Yes, the azide group is susceptible to reduction to an amine under certain conditions.[1][7] This is a common side reaction, particularly in the presence of reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][8][9][10][11] Phosphines and some thiols can also reduce azides.[7] Catalytic hydrogenation will also reduce azides.[7]
Q4: How does pH affect the stability of Azido-PEG linkers?
The azide group itself is generally stable within a pH range of 4-12.[1] However, strong acids should be avoided as they can protonate the azide group.[2] For bifunctional Azido-PEG linkers, pH is a critical factor for the stability of other functional groups. For example, NHS esters are prone to hydrolysis at higher pH (optimally reactive at pH 7-9, but hydrolysis increases with pH), while chloroalkane groups can undergo hydrolysis under alkaline conditions (pH > 8.5).[1][2][12]
Q5: Are there any buffer components I should avoid when working with Azido-PEG linkers?
Yes, certain buffer components can interfere with your reactions. Buffers containing primary amines, such as Tris or glycine, should be avoided when using Azido-PEG-NHS esters, as they will compete for reaction with the NHS ester.[4][12] If your linker has a chloroalkane group, nucleophilic buffer components could potentially react with it.[1] When performing copper-catalyzed "click" chemistry, it's important to use buffers and reagents that do not interfere with the copper catalyst.
Troubleshooting Guide
Problem 1: Low or no reactivity of the azide group in a click chemistry reaction.
Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has a very low yield. What are the common causes?
A: Low yields in CuAAC reactions are often due to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state, which can be caused by oxygen in the reaction mixture.[13] Other common issues include poor quality or degradation of the Azido-PEG linker or other reagents, and suboptimal reaction conditions such as incorrect solvent, temperature, or reactant concentrations.[13]
Q: How can I prevent the oxidation of my copper catalyst?
A: To maintain the active Cu(I) state, it is crucial to minimize oxygen in your reaction. This can be achieved by degassing your solvents, using a reducing agent like sodium ascorbate (B8700270) to convert Cu(II) back to Cu(I), and working under an inert atmosphere (e.g., argon or nitrogen).[13]
Q: I suspect my Azido-PEG linker has degraded. How can I check its quality?
A: The integrity of your Azido-PEG linker can be assessed using analytical methods such as NMR spectroscopy to confirm the presence of the azide group and the overall structure, and mass spectrometry to verify the molecular weight.
Problem 2: Low or no reactivity of other functional groups on a bifunctional Azido-PEG linker.
Q: I am seeing low reactivity with my Azido-PEG-NHS ester.
A: The NHS-ester moiety is highly susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[12] Ensure that the linker is dissolved immediately before use and that stock solutions are not prepared for storage.[4][12] Also, avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the intended reaction.[4][12]
Q: The chloroalkane group on my linker is not reacting as expected.
A: The chloroalkane group can be hydrolyzed, particularly at high pH (> 8.5).[1][2] It is recommended to perform reactions at a neutral or slightly acidic pH and to minimize incubation times in aqueous buffers.[1] Additionally, ensure that your buffer does not contain nucleophiles that could react with the chloroalkane.[1]
Data Presentation: Factors Affecting Azido-PEG Linker Stability
The following tables summarize the key factors influencing the stability of different components of Azido-PEG linkers in solution.
Store desiccated at low temperatures.[4][12] Dissolve immediately before use and avoid preparing stock solutions.[4][12] Use buffers in the pH range of 7-9 for reaction.[12]
Nucleophiles
Reacts with primary amines (e.g., Tris, glycine).[4][12]
Use non-amine-containing buffers like PBS or HEPES.[1]
Chloroalkane
pH
Susceptible to hydrolysis at high pH (> 8.5).[1][2]
Perform reactions at the lowest feasible temperature.
Nucleophilic Buffers
Potential for reaction with nucleophilic buffer components.
Use non-nucleophilic buffers like PBS or HEPES.[1]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with Azido-PEG-NHS Ester
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[12] If the protein solution contains primary amines, perform buffer exchange into an amine-free buffer.[4][12]
Linker Preparation: Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening.[4][12] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[12]
Conjugation Reaction: Add a 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]
Incubation: Incubate the reaction on ice for two hours or at room temperature for 30-60 minutes.[12]
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris-buffered saline).
Purification: Remove the unreacted linker by dialysis or gel filtration.[12]
Storage: Store the labeled protein under conditions that are optimal for the non-labeled protein.[12]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Degassing: Degas all aqueous buffers and solvent mixtures by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
Reagent Preparation: Prepare fresh stock solutions of the alkyne-containing molecule, the Azido-PEG linker, copper(II) sulfate (B86663), and a reducing agent (e.g., sodium ascorbate).
Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and the Azido-PEG linker in the degassed buffer/solvent system.
Catalyst Addition: Add the copper(II) sulfate solution, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst in situ. A copper-chelating ligand can also be included to stabilize the catalyst.
Incubation: Seal the reaction vessel and stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
Purification: Once the reaction is complete, purify the product using a suitable method such as column chromatography, HPLC, or precipitation.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Experimental workflow for a typical bioconjugation.
Caption: Potential degradation pathways for Azido-PEG linkers.
Technical Support Center: Optimizing Linker-to-Protein Conjugation Ratios
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the linker-to-p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the linker-to-protein ratio for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the linker-to-protein ratio, and why is it a critical parameter in bioconjugation?
A1: The linker-to-protein ratio, often referred to as the molar excess of the linker, is the molar ratio of the linker-payload molecule to the protein (e.g., an antibody) used in a conjugation reaction. This ratio is a critical parameter as it directly influences the degree of labeling (DOL) or drug-to-antibody ratio (DAR), which is the average number of linker-payload molecules attached to a single protein.[1] Optimizing this ratio is essential for the efficacy, stability, and safety of the final conjugate.[1][2]
Q2: What are the consequences of a suboptimal linker-to-protein ratio?
A2: A suboptimal linker-to-protein ratio can lead to several undesirable outcomes:
Low Ratio: May result in a low degree of labeling, leading to insufficient potency or signal in the final application.[1]
High Ratio: Can cause over-labeling, which may lead to protein aggregation, reduced solubility, loss of biological activity, and potential immunogenicity.[1][3] For antibody-drug conjugates (ADCs), a high DAR can also lead to increased toxicity and rapid clearance from circulation.[1][]
Q3: How does the choice of linker chemistry affect the optimal ratio?
A3: Different conjugation chemistries target specific functional groups on a protein, and their reactivity influences the optimal linker-to-protein ratio. For example, N-hydroxysuccinimide (NHS) esters that react with primary amines (like lysine (B10760008) residues) often require a higher molar excess because there are typically many accessible lysines on a protein's surface.[3][5] In contrast, maleimide (B117702) chemistry, which targets less abundant free sulfhydryl groups (cysteines), may require a lower molar excess for more controlled conjugation.[5] The choice of a cleavable or non-cleavable linker also plays a role in the overall design and performance of the conjugate.[][6]
Q4: What is the Degree of Labeling (DOL) and how is it determined?
A4: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of molecules (e.g., a dye or drug) conjugated to a single protein molecule.[7] It is a crucial quality attribute of the conjugate.[7] A common method for determining the DOL for fluorescently labeled proteins is through UV-Vis spectrophotometry, where the absorbance of the protein and the dye are measured to calculate their respective concentrations.[7][8] For antibody-drug conjugates, this is often referred to as the Drug-to-Antibody Ratio (DAR).[]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of linker-to-protein ratios.
Issue 1: Low Conjugation Yield or Low Degree of Labeling (DOL)
Possible Cause
Recommended Solution
Insufficient Molar Excess of Linker
Increase the linker-to-protein molar ratio incrementally. Perform a titration experiment with varying ratios (e.g., 5:1, 10:1, 20:1) to find the optimal excess.[3]
Inactive Functional Groups on Protein
Ensure the target functional groups on the protein are accessible and reactive. For thiol-maleimide conjugation, ensure disulfide bonds are adequately reduced.[5] For amine-NHS ester reactions, ensure the pH is in the optimal range (7.2-8.5).[3]
Hydrolysis of the Linker
Prepare the linker stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[3] Avoid aqueous buffers that can cause hydrolysis of reactive groups like NHS esters.
Interfering Buffer Components
Ensure the reaction buffer is free of molecules that can compete with the target functional groups. For example, avoid Tris and glycine (B1666218) buffers in NHS ester reactions, and avoid DTT or other reducing agents in maleimide reactions.[5] A buffer exchange into a suitable buffer like PBS is often necessary.
Steric Hindrance
The conjugation site on the protein may be sterically hindered.[10] Consider using a linker with a longer spacer arm (e.g., a PEG linker) to improve accessibility.[10][11]
Issue 2: Protein Aggregation During or After Conjugation
Possible Cause
Recommended Solution
Over-labeling of the Protein
Reduce the linker-to-protein molar ratio to decrease the degree of labeling.[3] A high DOL can alter the protein's isoelectric point and increase surface hydrophobicity, leading to aggregation.[3][12]
Hydrophobicity of the Linker/Payload
If the conjugated molecule is hydrophobic, it can increase the overall hydrophobicity of the protein, promoting aggregation.[12] Use a more hydrophilic linker (e.g., containing a PEG spacer) to improve the solubility of the final conjugate.[1]
Suboptimal Buffer Conditions
Ensure the reaction and storage buffers have the optimal pH and ionic strength for your specific protein's stability.[3][13] Consider adding stabilizing excipients.[13]
High Protein Concentration
High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[12][13] Try performing the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[12]
Incorrect Method of Reagent Addition
Add the dissolved linker to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can cause precipitation.[3]
Quantitative Data Summary Tables
Table 1: Recommended Starting Conditions for Common Conjugation Chemistries
Protocol 1: General Workflow for NHS Ester-Based Protein Conjugation
Protein Preparation:
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer such as PBS (Phosphate Buffered Saline) at pH 7.2-8.0.[3]
Adjust the protein concentration to a range of 1-5 mg/mL.[3]
Linker-NHS Ester Preparation:
Immediately before starting the conjugation, dissolve the Linker-NHS Ester in an anhydrous solvent like DMSO to a stock concentration of 10-20 mM.[3]
Conjugation Reaction:
Calculate the required volume of the linker stock solution to achieve the desired molar excess over the protein (refer to Table 1).
Add the calculated volume of the linker solution to the protein solution while gently vortexing or stirring.
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.[3]
Quenching the Reaction (Optional but Recommended):
To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
Incubate for an additional 15-30 minutes at room temperature.
Purification of the Conjugate:
Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or centrifugal filtration devices with an appropriate molecular weight cutoff.[7][8]
Protocol 2: Determination of Degree of Labeling (DOL) by Spectrophotometry
This protocol is for a protein conjugated to a dye with a known extinction coefficient.
Purify the Conjugate: Ensure all unbound dye is removed from the conjugate as described in Protocol 1, Step 5.[7][8]
Measure Absorbance:
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the dye.[7]
If the absorbance reading at 280 nm is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[8]
Calculate the Protein Concentration:
A correction factor (CF) is needed because the dye also absorbs light at 280 nm.[8] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
Technical Support Center: Synthesis of PROTACs with Long PEG Chains
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis, purification, and characterization of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Consumption of Starting Materials in Coupling Reactions
Question: I am experiencing low yields in my amide or "click chemistry" coupling reactions when attaching a long PEG linker. LC-MS analysis shows significant amounts of unreacted starting materials. What could be the cause?
Answer:
Potential Cause 1: Steric Hindrance. Long, flexible PEG chains can fold back on themselves or coil around the reactive functional group, sterically hindering its access to the other reactant.
Solution 1:
Increase the molar excess of the less sterically hindered reagent to drive the reaction to completion.
Consider using a more rigid linker component in combination with the PEG chain to reduce excessive flexibility near the reaction site.[1]
Optimize reaction conditions by increasing the temperature slightly or extending the reaction time, while monitoring for potential degradation.
Potential Cause 2: Poor Solubility. Although PEG linkers are intended to increase solubility, the starting ligands (warhead or anchor) may be highly hydrophobic, leading to poor solubility of the reaction intermediate in the chosen solvent.
Solution 2:
Use a co-solvent system. For example, in amide couplings, DMF or DMSO are common, but adding a small amount of a less polar solvent might help solubilize hydrophobic reactants.[2]
For click chemistry, solvent systems like t-BuOH/H2O or DMF are often used to accommodate both hydrophobic and hydrophilic components.[3]
Potential Cause 3: Inefficient Activation. In amide couplings, the activation of the carboxylic acid (e.g., with HATU, HOBt) may be inefficient or the activated species may be unstable.
Solution 3:
Ensure all reagents, especially coupling agents and solvents, are anhydrous.
Add the coupling reagents and allow for a pre-activation period (e.g., 15 minutes) before adding the amine-containing component.[3]
Issue 2: Difficulty in Purifying the Final PROTAC Product
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure PROTAC. I see multiple peaks on the HPLC, and it's hard to separate my product from unreacted PEG linker and other byproducts.
Answer:
Potential Cause 1: Co-elution of Impurities. The final PROTAC, especially with a long PEG chain, has a large molecular weight and can be "floppy," leading to broad peaks and co-elution with structurally similar impurities, such as PROTACs with slightly different PEG lengths (if using a polydisperse PEG source) or unreacted bifunctional PEG linkers.[4]
Solution 1:
Multi-Step Purification: A single purification method is often insufficient. A common and effective strategy is to use orthogonal techniques. For instance, start with Size Exclusion Chromatography (SEC) to remove low molecular weight impurities like unreacted PEG reagents and coupling agents.[4][] Follow this with a high-resolution technique like Reverse Phase HPLC (RP-HPLC) for final polishing.[4]
Optimize Chromatography Gradients: For RP-HPLC, use a shallow gradient of the organic phase (e.g., acetonitrile) to maximize the separation between your product and closely eluting impurities.[4]
Potential Cause 2: Product Aggregation. The large, amphipathic nature of these molecules can lead to aggregation, causing poor peak shape and low recovery during chromatography.
Solution 2:
Modify the mobile phase. Adding excipients like arginine to chromatography buffers can help reduce protein-protein or molecule-molecule interactions.[4]
Adjust the pH or ionic strength of the buffers to find conditions where the molecule is most stable and less prone to aggregation.[4]
Potential Cause 3: Polydispersity of PEG Linker. If a polydisperse PEG starting material was used, the final product will be a mixture of PROTACs with varying PEG chain lengths, which is extremely difficult to separate.
Solution 3:
Whenever possible, use monodisperse PEG linkers. These have a uniform molecular weight, ensuring a single, well-defined final product.[] This simplifies purification and characterization significantly.
Issue 3: Ambiguous Characterization of the Final Product
Question: I have a purified product, but I am having trouble confirming its identity and purity. Mass spectrometry gives a broad peak, and NMR is difficult to interpret.
Answer:
Potential Cause 1: Polydispersity. As mentioned, a polydisperse PEG linker will result in a range of molecular weights, leading to a broad peak or a series of repeating units in the mass spectrum.
Solution 1:
High-resolution mass spectrometry is crucial. Look for a distribution of peaks corresponding to the different PEG lengths.
This highlights the importance of using monodisperse PEG linkers to obtain a single, sharp mass peak.[]
Potential Cause 2: Complex NMR Spectra. The repeating ethylene (B1197577) glycol units of the long PEG chain create large, overlapping signals in the 1H NMR spectrum (typically around 3.6 ppm), which can obscure signals from the warhead and anchor ligands.
Solution 2:
Focus on the distinct, well-resolved peaks corresponding to the aromatic and other unique protons of the warhead and anchor ligands to confirm their presence.
Integration of these unique peaks relative to the large PEG signal can give an estimate of the molecule's integrity, although this can be challenging.
2D NMR techniques (like COSY and HSQC) can help to resolve overlapping signals and confirm connectivity.
Frequently Asked Questions (FAQs)
Q1: Why are long PEG chains used in PROTACs?
A1: Long PEG chains are incorporated into PROTAC linkers for several reasons. They significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[8][9] Their flexibility can help the PROTAC adopt the optimal conformation needed to form a stable and productive ternary complex between the target protein and the E3 ligase.[10][11] Furthermore, the length can be systematically varied to fine-tune the distance between the two ends of the PROTAC, which is a critical parameter for degradation efficacy.[8][12]
Q2: How does the length of the PEG linker affect the degradation activity (DC50 and Dmax) of the PROTAC?
A2: The relationship between PEG linker length and degradation activity is not linear and must be empirically determined for each target/E3 ligase pair. A linker that is too short can cause steric hindrance, preventing ternary complex formation.[11][13] Conversely, a linker that is too long may lead to an unstable or unproductive complex where ubiquitination cannot occur efficiently.[11][13] Often, a "sweet spot" exists for linker length that maximizes degradation potency (lowest DC50) and efficacy (highest Dmax).[12]
Q3: Does a longer PEG chain always mean better cell permeability?
A3: Not necessarily. While PEG linkers can improve overall physicochemical properties, the relationship with permeability is complex. The increased hydrophilicity from a long PEG chain can hinder passive diffusion across the cell membrane.[2][14] However, the flexible nature of PEG allows the PROTAC to adopt folded conformations that can shield its polar surface area, potentially creating a more compact structure that is better able to cross the cell membrane.[2] Excessive PEGylation, however, often leads to decreased cellular uptake.[2]
Q4: What are the main synthetic strategies for creating PROTACs with PEG linkers?
A4: The synthesis is typically modular, involving the coupling of the warhead, anchor, and a bifunctional PEG linker. The most common reactions are amide bond formation using standard peptide coupling reagents (like HATU) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[3][15] Solid-phase synthesis is another powerful technique that can simplify purification between steps.[1][16]
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on TBK1 Degradation [12]
Linker Length (atoms)
Linker Composition
DC50 (nM)
Dmax (%)
< 12
Alkyl/Ether
No Degradation
N/A
21
Alkyl/Ether
3
96
29
Alkyl/Ether
292
76
Note: This study highlights that a minimum linker length is required to initiate degradation and that an optimal length exists for maximum potency.
Table 2: Impact of Linker Composition and Length on BRD4 Degradation [2][12]
PROTAC
Linker Composition
DC50 (nM)
Dmax (%)
Permeability (10⁻⁷ cm/s)
PROTAC A
Alkyl
>1000
<20
2.5
PROTAC B
PEG2
500
55
1.8
PROTAC C
PEG4
250
70
1.1
Note: Data is illustrative. This demonstrates how increasing PEG linker length can improve degradation efficacy, though it may decrease passive permeability.
Experimental Protocols
Protocol 1: General Synthesis of an Amide-Linked PROTAC via Solution Phase [3]
Objective: To couple a carboxylic acid-functionalized component (Component A-COOH) with an amine-functionalized component (Component B-NH2) using a bifunctional Amine-PEG-Carboxylic acid linker. This is a two-step process.
Step 1: Couple Component A-COOH to Boc-protected Amine-PEG-COOH
Procedure:
a. Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.
c. Add Boc-NH-PEGn-COOH to the reaction mixture.
d. Stir the reaction at room temperature, monitoring progress by LC-MS.
e. Upon completion, work up the reaction (e.g., aqueous wash) and purify the intermediate (Component A-PEGn-NH-Boc) by flash column chromatography.
Step 2: Deprotection and Coupling with Component B-COOH
Procedure:
a. Deprotection: Dissolve the intermediate in DCM and add TFA (e.g., 20-50% v/v) at 0 °C. Stir for 1-3 hours at room temperature. Remove solvent and TFA under reduced pressure to yield the deprotected amine (Component A-PEGn-NH2).
b. Coupling: In a separate flask, dissolve Component B-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes.
c. Add the deprotected amine intermediate to the activated Component B mixture.
d. Stir at room temperature until completion (monitor by LC-MS).
e. Work up and purify the final PROTAC product by preparative RP-HPLC.
Protocol 2: Purification of PEGylated PROTAC by RP-HPLC [4]
Objective: To achieve high purity of the final PROTAC by separating it from unreacted starting materials and synthesis byproducts.
System & Materials:
Column: A C18 or C4 column is typically used.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Crude PROTAC sample dissolved in a minimal amount of mobile phase or DMSO.
Procedure:
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
Inject the filtered crude sample.
Elute the product using a slow, linear gradient of Mobile Phase B (e.g., 10% to 90% B over 30-40 minutes). A shallow gradient is key for resolving closely related species.
Collect fractions corresponding to the desired product peak, identified by UV absorbance.
Analyze collected fractions by LC-MS to confirm the identity and purity.
Combine pure fractions and lyophilize to remove the solvent and obtain the final product as a TFA salt.
Mandatory Visualizations
Caption: A generalized experimental workflow for PROTAC synthesis.
Caption: A troubleshooting guide for PROTAC purification.
Technical Support Center: N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid?
A1: To ensure the stability and integrity of the compound, it should be stored at -20°C in a dry environment, protected from light.[1][2] Repeated freeze-thaw cycles should be avoided. For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials.
Q2: In which solvents is N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid soluble?
A2: N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is soluble in water, as well as common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][3]
Q3: What are the main reactive groups of this molecule and their functionalities?
A3: This is a heterobifunctional linker with three key functional groups:
Azide (B81097) (-N3): Enables "click chemistry" reactions with alkynes (e.g., DBCO, BCN) for stable triazole linkage formation.[1][4]
Carboxylic Acid (-COOH): Can be activated to react with primary amine groups to form a stable amide bond.[1][4]
Boc-protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It is stable under basic conditions but can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield a free primary amine.[1][5][6]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, as with all azido-containing compounds, appropriate safety measures should be taken. Organic azides can be sensitive to heat, shock, and friction. It is crucial to avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Always handle the compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Storage and Stability
Proper storage is critical to maintain the quality and performance of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. The following table summarizes the recommended storage conditions and provides general stability information based on the characteristics of its functional groups.
Store at -20°C in a desiccated, light-protected environment.
Highly stable when stored correctly. Avoid moisture, as the compound is hygroscopic.
In Solution (Organic Solvents)
Prepare solutions fresh for immediate use. For short-term storage, store in anhydrous DMSO or DMF at -20°C or -80°C.[2]
The stability in solution is lower than in solid form. The primary concern is the hydrolysis of the ester linkage if water is present. The azide group is generally stable but can be sensitive to prolonged light exposure.
In Solution (Aqueous Buffers)
Not recommended for storage. Prepare fresh and use immediately.
The PEG chain itself is generally stable in aqueous solutions, but the Boc-protecting group can be labile under acidic conditions.
pH
Avoid strongly acidic or basic conditions.
Acidic Conditions: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5][6] Contact with strong acids can also lead to the formation of hazardous hydrazoic acid from the azide group. Basic Conditions: The compound is generally more stable under neutral to mildly basic conditions.
Light Exposure
Protect from light, especially UV radiation.
Organic azides can be light-sensitive and may degrade upon prolonged exposure.
Temperature
Avoid temperatures above room temperature.
Azido compounds can be thermally sensitive. Elevated temperatures can accelerate degradation.
Experimental Protocols
Protocol: Coupling of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid to a Primary Amine-Containing Molecule
This protocol describes a general procedure for forming an amide bond between the carboxylic acid of the PEG linker and a primary amine on a target molecule using EDC/NHS chemistry.
Materials:
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
Amine-containing molecule (e.g., protein, peptide, or small molecule)
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Desalting columns or dialysis equipment for purification
Procedure:
Preparation of Reagents:
Equilibrate N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, EDC, and NHS to room temperature before use.
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
Activation of Carboxylic Acid:
Dissolve N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid in Activation Buffer.
Add a 1.5 to 5-fold molar excess of EDC to the linker solution.
Immediately add a 1.5 to 5-fold molar excess of NHS or Sulfo-NHS.
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated ester.
Conjugation to the Amine-Containing Molecule:
Dissolve the amine-containing molecule in the Coupling Buffer.
Add the freshly prepared NHS-activated N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker over the amine is a good starting point for optimization.
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching the Reaction:
Add the Quenching Solution to the reaction mixture to consume any unreacted NHS-activated linker.
Incubate for 15-30 minutes at room temperature.
Purification:
Remove unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography (desalting column) or dialysis.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conjugation Efficiency
1. Inactive Reagents: The N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid may have degraded due to improper storage (exposure to moisture or light). EDC and NHS are also moisture-sensitive. 2. Suboptimal pH: The pH of the reaction buffer may not be ideal for amide bond formation. 3. Presence of Competing Nucleophiles: The buffer or sample may contain primary amines (e.g., Tris buffer) that compete with the target molecule for the activated linker.
1. Use Fresh Reagents: Use a fresh aliquot of the PEG linker. Prepare EDC and NHS solutions immediately before use in an anhydrous solvent. 2. Optimize pH: Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-7.5. 3. Use Amine-Free Buffers: Use buffers such as PBS or MES that do not contain primary amines. If necessary, perform a buffer exchange on your sample before the reaction.
Protein Aggregation or Precipitation
1. High Degree of Modification: Excessive cross-linking can lead to the formation of insoluble aggregates. 2. Solvent-Induced Precipitation: If a high concentration of organic solvent (e.g., DMSO, DMF) is used to dissolve the linker, it may cause the protein to precipitate.
1. Reduce Molar Excess: Lower the molar ratio of the PEG linker to your target molecule. 2. Control Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10% (v/v).
Unintended Deprotection of the Boc Group
Acidic Conditions: The Boc group may have been inadvertently cleaved due to exposure to acidic conditions during the reaction or purification steps.
Maintain Neutral to Basic pH: Ensure all buffers and solutions are at a neutral or slightly basic pH. Avoid using acidic buffers or reagents unless Boc deprotection is intended.
Unexpected Side Reactions
Hydrolysis of Activated Ester: The NHS-activated ester is susceptible to hydrolysis, which will compete with the desired conjugation reaction.
Perform Reactions Promptly: Use the activated linker immediately after its preparation. Consider performing the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis.
A Comparative Guide to the NMR Characterization of Bifunctional PEG Linkers
For researchers, scientists, and drug development professionals utilizing advanced bifunctional polyethylene (B3416737) glycol (PEG) linkers, precise structural confirmation is paramount. This guide provides a comparativ...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing advanced bifunctional polyethylene (B3416737) glycol (PEG) linkers, precise structural confirmation is paramount. This guide provides a comparative analysis of the NMR characterization of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, a versatile tool in bioconjugation and drug delivery, alongside analogous structures. The presented data, compiled from publicly available spectral information for similar compounds, offers a key reference for verifying the identity and purity of these critical reagents.
Comparative NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and a structurally similar alternative. These assignments are based on the known chemical environments of protons in PEG chains and near functional groups such as azides, Boc-protected amines, and carboxylic acids.[1][2]
Assignment
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
Alternative: Azido-PEG3-Amine
Boc (-C(CH₃)₃)
~1.44 ppm (s, 9H)
N/A
PEG Backbone (-CH₂CH₂O-)
~3.64 ppm (m)
~3.65 ppm (m)
-CH₂-N₃
~3.38 ppm (t)
~3.39 ppm (t)
-CH₂-NH-Boc
~3.1-3.3 ppm (m)
N/A
-CH₂-COOH
~2.5 ppm (t)
N/A
-CH₂-NH₂
N/A
~2.9 ppm (t)
-NH-Boc
~5.1 ppm (br s)
N/A
Note: Chemical shifts (ppm) are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and concentration. The multiplicity of the signals is denoted as 's' for singlet, 't' for triplet, and 'm' for multiplet.
Experimental Workflow for NMR Characterization
The structural verification of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and related compounds via NMR spectroscopy follows a standardized workflow. This process ensures the acquisition of high-quality data for accurate interpretation.
Caption: A flowchart illustrating the key stages in the NMR characterization of PEG-based compounds.
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the PEG derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide). Ensure the sample is fully dissolved.
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width that encompasses all expected proton signals.
Data Processing: The acquired free induction decay (FID) is processed with an appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Analysis: Integrate all peaks to determine the relative number of protons. Assign the chemical shifts to the corresponding protons in the molecule based on their chemical environment, multiplicity, and integration values.
¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A significantly larger number of scans is required compared to ¹H NMR.
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Assign the chemical shifts to the corresponding carbon atoms in the molecule. The characteristic carbonyl peak of the carboxylic acid and the carbons of the Boc group are typically readily identifiable. The large number of overlapping signals from the PEG backbone can sometimes complicate full assignment without the aid of 2D NMR techniques.[3][4]
Mass Spectrometry Analysis of PEGylated Peptides: A Comparative Guide
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modi...
Author: BenchChem Technical Support Team. Date: December 2025
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification improves solubility, increases in vivo stability, and reduces immunogenicity. However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biomolecules.
This guide provides a comparative overview of common MS-based techniques for the analysis of PEGylated peptides, offering insights into their principles, performance, and practical applications. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Comparison of Key Mass Spectrometry Techniques
The choice of an MS technique for analyzing PEGylated peptides depends on several factors, including the size of the peptide and the PEG chain, the desired level of structural detail, and the available instrumentation. The following tables provide a quantitative comparison of the most common ionization and fragmentation techniques.
Table 1: Comparison of Ionization Techniques for PEGylated Peptide Analysis
Feature
MALDI-TOF MS
ESI-MS
Principle
Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Formation of gas-phase ions from a liquid solution by applying a high voltage.
Truncated fragment ion series at the PEGylation site allows for its direct localization.[3]
Provides peptide sequence information. Can be challenging for PEGylated peptides due to the lability of the PEG chain.
Preserves labile modifications like PEGylation, providing peptide backbone fragmentation for sequencing.
Key Advantages for PEGylated Peptides
Enables top-down analysis without enzymatic digestion, providing direct localization of the PEGylation site.[3]
Well-established and widely available technique.
Effective for highly charged peptides and preserves the PEG moiety.
Key Disadvantages for PEGylated Peptides
Limited to MALDI-based instruments.
Can lead to preferential cleavage of the labile PEG chain, resulting in limited peptide backbone fragmentation.
Less effective for singly or doubly charged peptides.
Experimental Workflows and Protocols
To facilitate the practical application of these techniques, we provide detailed experimental workflows and protocols for the analysis of PEGylated peptides.
Workflow 1: Intact Mass Analysis and Heterogeneity Assessment
This workflow is designed to determine the average molecular weight of the PEGylated peptide and assess the degree of PEG heterogeneity.
Caption: Workflow for intact mass analysis of PEGylated peptides.
Experimental Protocol: MALDI-TOF MS for Intact Mass Analysis
Sample Preparation :
Dissolve the PEGylated peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water) to a final concentration of 1-10 pmol/µL.[1]
Prepare a saturated solution of sinapinic acid (for larger peptides) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller peptides) in the same solvent.[6][7]
Mix the sample and matrix solutions in a 1:1 ratio.
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[8]
Instrument Parameters (example for Bruker ultrafleXtreme) :
Ionization Mode: Positive
Reflector Mode: On
Laser Power: Adjust to just above the ionization threshold (typically ~60%).[9]
Mass Range: Set to encompass the expected mass of the PEGylated peptide.
Calibration: Use a standard peptide mixture for external calibration.
Data Analysis :
Acquire the mass spectrum and process it using the instrument's software.
Determine the average molecular weight from the peak of the polymer distribution.
Assess the polydispersity of the PEG chain from the distribution of oligomer peaks.
Experimental Protocol: LC-ESI-QTOF MS with Post-Column Amine Addition for Intact Mass Analysis
LC Separation :
Use a reverse-phase column (e.g., C4 or C8) suitable for peptide separation.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Apply a suitable gradient to elute the PEGylated peptide.
Deliver the amine solution via a syringe pump at a low flow rate (e.g., 10-20 µL/min) and mix with the LC eluent through a T-junction before the ESI source.[11]
MS Instrument Parameters (example for Agilent 6520 Q-TOF) :
Ionization Mode: Positive ESI
Capillary Voltage: 3500-4500 V
Gas Temperature: 300-350 °C
Drying Gas Flow: 8-12 L/min
Nebulizer Pressure: 30-40 psi
Mass Range: Set to acquire the expected m/z range of the multiply charged ions.
Data Analysis :
Acquire the total ion chromatogram (TIC) and extract the mass spectrum for the eluting PEGylated peptide.
Deconvolute the mass spectrum to obtain the zero-charge mass spectrum.[10]
Determine the average molecular weight and assess heterogeneity.
Workflow 2: PEGylation Site Localization
This workflow focuses on identifying the specific amino acid residue(s) to which the PEG moiety is attached.
Caption: Workflow for localizing the site of PEGylation.
Experimental Protocol: Top-Down Analysis by MALDI-ISD-TOF MS
Sample Preparation :
Prepare the sample as described for intact mass analysis using a matrix known to promote ISD, such as 1,5-diaminonaphthalene (DAN) or 2,5-dihydroxybenzoic acid (DHB).[1]
Instrument Parameters :
Use a MALDI-TOF instrument capable of in-source decay.
Acquire spectra in reflector mode.
Increase the laser fluence to promote fragmentation.
Optimize the extraction delay to enhance the observation of ISD fragments.[1]
Data Analysis :
Analyze the resulting spectrum for series of c- and z-type fragment ions.[3]
Identify the truncation point in the fragment ion series, which corresponds to the PEGylated amino acid residue.[3]
Experimental Protocol: Bottom-Up Analysis by LC-MS/MS
Enzymatic Digestion :
Reduce and alkylate the cysteine residues in the PEGylated peptide.
Digest the peptide with a specific protease (e.g., trypsin) to generate smaller peptide fragments.
LC-MS/MS Analysis :
Separate the peptide digest using reverse-phase LC as described previously.
Perform data-dependent acquisition, where the mass spectrometer automatically selects precursor ions for fragmentation.
Use an appropriate fragmentation method (CID, ETD, or HCD). For PEGylated peptides, ETD is often preferred as it preserves the labile PEG moiety.[5]
Data Analysis :
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the fragmentation spectra.
Manually inspect the spectra of PEGylated peptides to confirm the sequence and identify the modified residue based on the mass shift.
Advanced Techniques: Ion Mobility Mass Spectrometry
Ion mobility spectrometry (IMS) coupled with MS offers an additional dimension of separation based on the size, shape, and charge of the ions.[12] This can be particularly advantageous for analyzing complex mixtures of PEGylated peptides, as it can separate isomers and conformers that are not resolved by LC alone. The integration of IMS can lead to cleaner MS/MS spectra and more confident identification of PEGylation sites.[12]
Caption: Workflow for ion mobility-mass spectrometry analysis.
Conclusion
The mass spectrometric analysis of PEGylated peptides is a multifaceted task that requires careful consideration of the analytical goals and the available instrumentation. MALDI-TOF MS is a powerful tool for the rapid analysis of intact PEGylated peptides, providing valuable information on molecular weight and heterogeneity. ESI-MS, particularly when coupled with LC and post-column amine addition, offers high-resolution separation and accurate mass measurement. For PEGylation site localization, top-down approaches using MALDI-ISD provide direct information, while bottom-up strategies employing LC-MS/MS with fragmentation techniques like ETD are also highly effective. The emergence of ion mobility-mass spectrometry provides an additional layer of separation, further enhancing the characterization of these complex and important therapeutic molecules. By understanding the strengths and limitations of each technique, researchers can develop robust analytical methods to ensure the quality, safety, and efficacy of PEGylated peptide therapeutics.
The Strategic Advantage of Trifunctional PEG Linkers in Advanced Bioconjugates: A Comparative Analysis
In the landscape of targeted therapeutics, the performance of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the ta...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted therapeutics, the performance of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the targeting moiety to the payload or effector molecule. While linear linkers have been the conventional choice, branched architectures, such as that of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid , are emerging as a superior alternative, offering enhanced functionality and improved therapeutic profiles. This guide provides an objective comparison of this trifunctional, branched polyethylene (B3416737) glycol (PEG) linker with other common linker types, supported by experimental data from relevant studies.
Unpacking the Architecture: N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a heterobifunctional linker characterized by its branched structure. This design incorporates three key functional groups:
An azide group for bioorthogonal conjugation via "click chemistry" (e.g., with alkyne-modified molecules).
A carboxylic acid for stable amide bond formation with primary amines.
A Boc-protected amine , which can be deprotected to reveal a primary amine for further functionalization.
The PEG components impart hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate, a common challenge with hydrophobic payloads.[1]
Comparative Performance of Branched vs. Linear Linkers
Experimental evidence suggests that the branched architecture of trifunctional PEG linkers can confer significant advantages over traditional linear linkers in the context of ADCs. A key benefit is the potential for higher drug-to-antibody ratios (DARs) while maintaining favorable pharmacokinetic profiles.[2]
In Vitro Cytotoxicity
The length and structure of the linker can significantly impact the efficacy of an ADC. Studies have shown that longer, branched linkers can lead to enhanced cytotoxic activity. For instance, in a study comparing trastuzumab-MMAE ADCs with different branched linker lengths, the ADC with a longer branched linker demonstrated superior in vitro cytotoxicity against HER2-positive SK-BR-3 cells.[2][3] It is hypothesized that shorter or less flexible linkers may cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and thus reducing the efficiency of payload release.[2][4]
Table 1: Comparison of in vitro cytotoxicity (IC50) of trastuzumab-MMAE ADCs with different linker architectures against HER2-positive SK-BR-3 cells. Data extracted from Grygorash et al., 2022.[2][3]
Pharmacokinetics
The configuration of the PEG linker also plays a crucial role in the pharmacokinetic properties of an ADC. A "pendant" or branched PEG configuration can lead to more favorable pharmacokinetics compared to linear counterparts. In a study comparing high-DAR trastuzumab-DM1 ADCs in mice, the ADC with a pendant (branched) PEG linker configuration demonstrated slower clearance rates and higher plasma concentrations over time.[2] This suggests that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[2]
Table 2: Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice, comparing pendant versus linear PEG linker configurations. Data extracted from Tedeschini et al., 2021.[2]
Alternative Linker Technologies: A Snapshot
Beyond the linear vs. branched PEG debate, other linker classes offer distinct advantages and are suited for different applications.
Alkyl Linkers: These are composed of hydrocarbon chains and offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the final conjugate.[5]
Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell (e.g., acidic pH in lysosomes or the presence of specific enzymes like cathepsin B). This targeted release can minimize off-target toxicity.[2]
Non-Cleavable Linkers: These linkers result in the payload being released only after the degradation of the antibody. This can lead to higher stability in circulation and a reduced "bystander effect" (killing of adjacent, antigen-negative cells).
Experimental Protocols
The following are summaries of key experimental protocols relevant to the evaluation of linkers in ADCs and PROTACs, based on the cited literature.
In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells.
Cell Culture: Plate target cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in 96-well plates and allow them to adhere overnight.
ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72 hours).
Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Pharmacokinetic Study
This study evaluates the circulation time and clearance of an ADC in an animal model.
Animal Model: Use appropriate animal models (e.g., mice or rats).
ADC Administration: Administer a single intravenous dose of the ADC to the animals.
Blood Sampling: Collect blood samples at various time points post-injection.
ADC Quantification: Measure the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to determine parameters such as clearance, maximum concentration (Cmax), and area under the curve (AUC).[6]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC, highlighting the formation of a ternary complex.
The Strategic Advantage of Heterotrifunctional PEG Linkers in Advanced Bioconjugation
In the landscape of drug delivery and proteomics, the ability to create precise and stable molecular conjugates is paramount. While bifunctional linkers have long been the workhorse of bioconjugation, the emergence of he...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of drug delivery and proteomics, the ability to create precise and stable molecular conjugates is paramount. While bifunctional linkers have long been the workhorse of bioconjugation, the emergence of heterotrifunctional polyethylene (B3416737) glycol (PEG) linkers offers researchers a sophisticated tool for developing next-generation therapeutics and research agents. These advanced linkers, possessing three distinct reactive moieties, provide unparalleled control over the assembly of complex biomolecular architectures, most notably in the burgeoning field of antibody-drug conjugates (ADCs) with dual payloads.
Heterotrifunctional PEG linkers fundamentally expand the capabilities of bioconjugation by enabling the controlled, sequential attachment of three different molecules. This tripartite functionality overcomes the limitations of traditional bifunctional linkers, which can only connect two entities. The incorporation of a PEG backbone further bestows critical advantages, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the final conjugate.[1][2][3]
Unlocking Advanced Therapeutic Strategies with Dual-Payload ADCs
A primary driver for the adoption of heterotrifunctional linkers is the development of ADCs carrying two distinct cytotoxic drugs.[4][5] This strategy holds immense promise for overcoming tumor heterogeneity and drug resistance.[4][5] By delivering a combination of therapeutic agents with different mechanisms of action to the same target cell, these dual-drug ADCs can induce synergistic or additive anti-cancer effects.[4]
The heterotrifunctional linker is the linchpin in this approach, providing a stable platform for the site-specific attachment of two different drug molecules to a single monoclonal antibody.[4][6] This ensures a defined drug-to-antibody ratio (DAR) for each payload, a critical factor for therapeutic efficacy and safety.[5]
Performance Comparison: Heterotrifunctional vs. Bifunctional PEG Linkers
The superiority of heterotrifunctional PEG linkers lies in their ability to create more complex and potent bioconjugates. While direct quantitative comparisons are often application-specific, the following table summarizes the key performance differences based on data from various studies.
Potentially lower IC50 due to synergistic drug action[8]
Experimental Protocols
Synthesis of a Heterotrifunctional PEG Linker
This protocol is a representative example for the synthesis of a heterotrifunctional PEG linker with maleimide (B117702), alkyne, and NHS ester functionalities, based on principles described in the literature.[4][9]
Maleimide Functionalization: React α-Amino-ω-hydroxy PEG with maleic anhydride in a suitable solvent to form a maleamic acid intermediate. Subsequent cyclization using a dehydrating agent will yield the maleimide-PEG-alcohol.
Alkyne Installation: The hydroxyl group of the maleimide-PEG-alcohol is then reacted with propargyl bromide in the presence of a base to introduce the alkyne functionality, resulting in a maleimide-PEG-alkyne.
Carboxylic Acid Introduction: The other end of the PEG chain is functionalized with a carboxylic acid group.
NHS Ester Activation: The terminal carboxylic acid group is activated by reacting the heterobifunctional PEG with DCC and NHS to form the final Maleimide-PEG-Alkyne-NHS ester linker.
Purification: The final product is purified using column chromatography.
Bioconjugation of a Dual-Drug ADC using a Heterotrifunctional PEG Linker
This protocol outlines the general steps for conjugating two different drugs to an antibody using a heterotrifunctional PEG linker.[4][10]
Appropriate buffers and purification columns (e.g., SEC)
Procedure:
Antibody-Linker Conjugation: React the NHS ester end of the heterotrifunctional linker with lysine (B10760008) residues on the mAb in a suitable buffer (pH 7.5-8.5). Remove excess linker via size-exclusion chromatography.
First Drug Conjugation (Thiol-Maleimide): React the maleimide group of the antibody-linker conjugate with the thiol-containing Drug 1. This reaction is typically performed at a near-neutral pH. Purify the resulting ADC-Drug 1 conjugate.
Second Drug Conjugation (Alkyne-Azide Click Chemistry): The alkyne-functionalized ADC-Drug 1 is then reacted with the azide-containing Drug 2 in the presence of a copper(I) catalyst.
Final Purification: The final dual-drug ADC is purified to remove any unreacted components and aggregates.
Characterization: The final conjugate is characterized by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the DAR for each drug and confirm the integrity of the ADC.
Visualizing the Advantage: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the conjugation process and the mechanism of action of a dual-drug ADC.
A Head-to-Head Comparison of Bioconjugation Linkers: N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid vs. DBCO-PEG-acid
For Immediate Release In the rapidly evolving landscape of bioconjugation, the choice of linker can profoundly impact the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjug...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the rapidly evolving landscape of bioconjugation, the choice of linker can profoundly impact the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). This guide provides a detailed, data-supported comparison of two pivotal classes of PEGylated linkers: the branched, trifunctional N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and the linear, bifunctional DBCO-PEG-acid. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of next-generation bioconjugates.
Introduction to the Linkers
At the forefront of bioconjugation strategies are molecules that offer precise control over coupling reactions while enhancing the physicochemical properties of the final product. Here, we examine two distinct approaches embodied by N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and DBCO-PEG-acid.
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a branched, trifunctional linker. Its key features include a central nitrogen atom from which PEG arms extend, terminating in three distinct functional groups: an azide (B81097) for click chemistry, a carboxylic acid for amide bond formation with primary amines, and a Boc-protected amine which can be deprotected to introduce a third conjugation site. This architecture allows for the creation of multi-functional conjugates, potentially increasing drug-to-antibody ratios (DARs) in ADCs.
DBCO-PEG-acid represents a linear, bifunctional linker. It possesses a dibenzocyclooctyne (DBCO) group at one terminus for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and a carboxylic acid at the other for conjugation to amine-containing biomolecules. The linear PEG spacer enhances solubility and reduces steric hindrance.
Quantitative Data Summary
The following tables provide a summary of the key physicochemical and kinetic properties of representative examples of these two linker classes.
Highly stable to hydrolysis, oxidation, and enzymatic degradation[7][8]
Highly stable to hydrolysis, oxidation, and enzymatic degradation[7][8]
Stability of Formed Linkage (Amide)
Stable, but can be subject to enzymatic or chemical hydrolysis under certain conditions
Stable, but can be subject to enzymatic or chemical hydrolysis under certain conditions
Reagent Stability
Azide group is stable. Boc group is stable under neutral and basic conditions, removed with acid.
DBCO group can undergo slow hydrolysis and lose reactivity over weeks, especially when stored in solution at -20°C[5][9].
Performance Comparison: Branched vs. Linear Architectures
Direct comparative studies between these two specific linkers are limited. However, research comparing branched ("pendant") versus linear PEG linkers in the context of ADCs provides valuable performance insights.
A key advantage of branched linkers like N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is the potential for creating conjugates with a higher drug-to-antibody ratio (DAR) from a single attachment point on the antibody. This can be crucial for delivering a potent therapeutic effect.[10]
In terms of pharmacokinetics, branched PEG linkers have been shown to offer a superior shielding effect, leading to slower clearance rates and higher plasma concentrations over time compared to their linear counterparts.[10] Studies on TNF nanobodies conjugated to linear versus branched PEGs demonstrated a superior pharmacokinetic profile for the branched conjugates.[11] This is often attributed to a larger hydrodynamic radius conferred by the branched structure, which can reduce renal clearance.[1]
However, the increased steric hindrance of branched linkers may sometimes negatively impact the binding affinity of the conjugated biomolecule to its target.[1] The simpler, linear structure of DBCO-PEG-acid may offer more predictable behavior with less potential for steric interference.[12]
Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
Linker Configuration
Cmax (µg/mL)
AUC (h·µg/mL)
t1/2 (h)
Pendant (Branched)
134 ± 11
14300 ± 1100
83 ± 9
Linear
115 ± 14
10100 ± 1500
66 ± 11
Data extracted from Tedeschini et al., 2021, illustrating the improved pharmacokinetic profile of ADCs with a pendant (branched) PEG linker configuration compared to a linear one.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the conjugation of each linker to a protein.
Protocol 1: Two-Step Conjugation using DBCO-PEG-acid
This protocol first involves the activation of the carboxylic acid on DBCO-PEG-acid and its reaction with primary amines on a protein, followed by the SPAAC reaction with an azide-functionalized molecule.
A. Amine Conjugation via EDC/NHS Activation
Reagent Preparation: Prepare a 10 mg/mL stock solution of DBCO-PEG-acid in anhydrous DMSO. Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
Activation of DBCO-PEG-acid: In a microcentrifuge tube, combine the DBCO-PEG-acid stock solution with the activation buffer. Add a 1.2-fold molar excess of both EDC and Sulfo-NHS to the DBCO-PEG-acid solution. Incubate for 15-30 minutes at room temperature.[4]
Protein Preparation: Exchange the buffer of the protein solution to a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the protein concentration to 1-10 mg/mL.
Conjugation: Immediately add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
Quenching and Purification: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. Purify the DBCO-labeled protein using a desalting column or dialysis to remove excess reagents.[4]
B. Copper-Free Click Chemistry (SPAAC)
Reaction Setup: Dissolve the azide-functionalized molecule in the reaction buffer (e.g., PBS, pH 7.4). Combine the DBCO-labeled protein and the azide-functionalized molecule. A 1.5 to 3-fold molar excess of one reactant is often used to drive the reaction to completion.[5]
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[5][9] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.[5]
Protocol 2: Multi-Step Conjugation using N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
This protocol outlines the steps for creating a multi-functional conjugate, involving amine coupling, Boc deprotection, and a subsequent click reaction.
A. Amine Conjugation via EDC/NHS Activation
Follow steps 1A 1-5 as described for DBCO-PEG-acid, substituting N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid for DBCO-PEG-acid.
B. Boc Deprotection
Acidic Treatment: The Boc protecting group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA). Dissolve the conjugate in a solution of 50% TFA in a suitable solvent like dichloromethane (B109758) (DCM).[3]
Incubation: Incubate the reaction at room temperature. The reaction is usually fast, often completing within 30 minutes.
Neutralization and Purification: After deprotection, the newly formed amine will be a salt. Neutralize it with a base such as diisopropylethylamine (DIEA). Purify the deprotected conjugate using a desalting column or dialysis to remove the acid and other byproducts.
C. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Setup: Dissolve a DBCO-functionalized molecule in a reaction buffer (e.g., PBS, pH 7.4). Combine with the azide-containing conjugate.
Incubation and Purification: Follow steps 1B 2-3 as described for the DBCO-PEG-acid protocol.
Visualizing the Workflows
The following diagrams illustrate the conceptual workflows for utilizing each linker in the creation of a bioconjugate.
Caption: Experimental workflow for bioconjugation using DBCO-PEG-acid.
Caption: A potential workflow for creating a multifunctional conjugate using the trifunctional azido-PEG linker.
Conclusion
The choice between N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and DBCO-PEG-acid is dependent on the specific goals of the bioconjugation strategy.
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is the linker of choice for applications requiring multi-functionalization and where a branched architecture is desired to potentially improve pharmacokinetic properties and increase payload capacity. Its trifunctional nature offers greater versatility in constructing complex bioconjugates.
DBCO-PEG-acid is ideal for more straightforward bifunctional conjugations where a linear spacer is preferred. Its well-established, two-step protocol and the high efficiency of the copper-free SPAAC reaction make it a robust and reliable choice for a wide range of applications, particularly in live-cell and in vivo systems where the cytotoxicity of copper is a concern.[13]
Ultimately, the optimal linker selection will be dictated by the specific biomolecules being conjugated, the desired properties of the final product, and the intended application. The experimental data and protocols provided in this guide offer a solid foundation for making this critical decision.
A Researcher's Guide to Validating Bioconjugation Efficiency: HPLC vs. Alternatives
The successful synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, or pegylated molecules, is a cornerstone of modern drug development and diagnostics. A critical step in...
Author: BenchChem Technical Support Team. Date: December 2025
The successful synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, or pegylated molecules, is a cornerstone of modern drug development and diagnostics. A critical step in this process is the accurate validation of conjugation efficiency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques, offering researchers the data and protocols needed to make informed decisions for their specific applications.
High-Performance Liquid Chromatography stands out as a robust and versatile method for quantifying the success of a conjugation reaction. By separating the reaction mixture into its individual components—the final conjugate, unreacted starting materials, and potential byproducts—HPLC allows for precise quantification based on the area of each component's peak in the resulting chromatogram.[1]
Comparative Analysis of Validation Methods
While HPLC is a powerful tool, other methods are also employed. The choice of technique depends on the specific bioconjugate, available equipment, and the level of detail required. The following table summarizes the key performance characteristics of HPLC compared to other common methods.
Parameter
HPLC (UV Detection)
UV-Vis Spectroscopy
LC-MS
SDS-PAGE
Specificity
High (Separates conjugate, reactants, and byproducts)
Low to Medium (Prone to interference from impurities with overlapping spectra)
Very High (Provides mass confirmation of products)
Medium (Separates by size, but co-migration can occur)
Quantitative Accuracy
High (Excellent linearity and precision)
Medium (Dependent on accurate extinction coefficients and purity)
Medium to High (Quantification can be complex)
Low (Semi-quantitative at best)
Information Provided
Purity, quantity of conjugate and reactants, aggregation
Average conjugation ratio (e.g., Drug-to-Antibody Ratio)
Mass confirmation, drug distribution (DAR), purity
Molecular weight shift, gross purity, aggregation
Throughput
Medium (Typical run times are 15-30 minutes per sample)[2]
High (Rapid measurements)
Medium (Similar to HPLC, but data analysis is more intensive)
Low (Labor-intensive, includes gel prep, running, and staining)
Development Effort
Medium to High (Method development is often required)
Low (Simple protocol)
High (Requires expertise in both LC and MS)
Low to Medium
Cost (Instrument)
Medium
Low
High
Low
Detailed Experimental Protocol: Validation via Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for determining the conjugation efficiency of a small molecule to a protein or peptide. Optimization of specific parameters (e.g., column, mobile phase, gradient) is essential for each unique conjugate.
Objective: To separate and quantify the conjugated product from the unconjugated protein/peptide and free small molecule.
1. Materials and Equipment:
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Reverse-phase column (e.g., C4 for proteins, C18 for peptides and small molecules)[3][4]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Conjugation reaction mixture
Reference standards for the unconjugated protein/peptide and the small molecule
2. Sample Preparation:
At the desired time point, quench the conjugation reaction according to your specific chemistry.
Centrifuge the reaction mixture to remove any precipitated material.
Dilute a small aliquot of the supernatant with Mobile Phase A to a suitable concentration (e.g., 1 mg/mL for proteins).[3] Prepare similar dilutions of the unconjugated protein and small molecule standards.
Filter the diluted samples through a 0.22 µm syringe filter before injection.
3. HPLC Method:
Column: C4, 300 Å, 3.5 µm, 4.6 x 150 mm (for proteins)
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Detection Wavelength: 220 nm and 280 nm (or a wavelength specific to the small molecule)[2][5]
Column Temperature: 40°C
Gradient Elution:
0-5 min: 20% B
5-25 min: 20% to 80% B (linear gradient)
25-27 min: 80% to 20% B (linear gradient)
27-30 min: 20% B (re-equilibration)
4. Data Analysis and Calculation:
Run the HPLC method for the unconjugated protein standard, the small molecule standard, and the conjugation reaction mixture.
Identify the peaks in the chromatogram for the reaction mixture based on the retention times of the standards. The conjugate will typically elute at a later retention time than the unconjugated protein due to increased hydrophobicity.[3][6]
Integrate the peak area for the unconjugated protein and the conjugated product.[5]
Calculate the conjugation efficiency using the following formula:
Conjugation Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Protein Peak)] x 100
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logic behind the efficiency calculation.
Caption: Experimental workflow for HPLC-based validation of conjugation efficiency.
Caption: Logical diagram for calculating conjugation efficiency from HPLC peak areas.
Optimizing PROTAC Performance: A Comparative Guide to Functional Assays for PEG-Linked Degraders
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker element, pa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker element, particularly the widely used polyethylene (B3416737) glycol (PEG) chain, plays a critical role in the efficacy of these heterobifunctional molecules. Its length and flexibility can significantly influence the formation of a productive ternary complex, subsequent ubiquitination, and ultimately, the degradation of the target protein. This guide provides a comparative overview of key functional assays for evaluating PROTACs synthesized with PEG linkers, supported by experimental data and detailed protocols to inform rational drug design.
The mechanism of action of a PROTAC involves a series of orchestrated events, each of which can be interrogated using specific functional assays. A successful PROTAC must first engage its target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity then facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The ultimate measure of a PROTAC's success is the efficient and potent degradation of the target protein.
The PROTAC Signaling Pathway and Key Assay Checkpoints
The journey from a PROTAC molecule to the degradation of a target protein can be visualized as a signaling cascade. Each step in this pathway represents a critical juncture that can be assessed with a specific functional assay to understand the structure-activity relationship (SAR) of a PROTAC series, particularly concerning the impact of the PEG linker.
PROTAC Mechanism and Corresponding Functional Assays.
Comparative Analysis of PROTACs with Varying PEG Linker Lengths
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. The following tables summarize quantitative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on ternary complex formation and protein degradation.
Table 1: Impact of PEG Linker Length on BRD4 PROTAC Ternary Complex Formation
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key functional assays.
Protein Degradation Assay: Quantitative Western Blot
This protocol outlines the steps for determining the half-maximal degradation concentration (DC50) of a PROTAC by quantifying target protein levels via Western blot.
Quantitative Western Blot Workflow for PROTACs.
Materials:
Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)
PROTAC of interest (stock solution in DMSO)
Complete cell culture medium
Phosphate-buffered saline (PBS), ice-cold
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
4x Laemmli sample buffer
SDS-PAGE gels and running buffer
PVDF membrane and transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against the target protein
Primary antibody against a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Procedure:
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells for the desired time (e.g., 24 hours). Include a vehicle control (DMSO only).[6]
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[6]
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[6]
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 value.[6]
Ternary Complex Formation Assay: TR-FRET
This protocol describes a general approach to optimize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize PROTAC-induced ternary complex formation.[1][2][3]
Reagent Preparation: Prepare solutions of the tagged target protein and E3 ligase in assay buffer. Prepare a serial dilution of the PROTAC in assay buffer.
Assay Assembly: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
Ternary Complex Formation: Incubate the plate at room temperature for a predetermined time (e.g., 60-180 minutes) to allow the ternary complex to form.[1][2][3]
Detection: Add the TR-FRET antibody pair to each well.
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.[1][2][3]
In Vitro Ubiquitination Assay: AlphaLISA
This protocol provides a framework for an AlphaLISA-based in vitro ubiquitination assay to measure PROTAC-mediated target protein ubiquitination.
AlphaLISA Ubiquitination Assay Workflow.
Materials:
Recombinant E1 activating enzyme
Recombinant E2 conjugating enzyme
Recombinant E3 ligase complex
Biotinylated ubiquitin
ATP
Tagged target protein (e.g., GST-BRD4)
PROTAC of interest
Ubiquitination reaction buffer
AlphaLISA Streptavidin-Donor beads
AlphaLISA Acceptor beads (e.g., anti-GST)
384-well white plates
AlphaLISA-compatible plate reader
Procedure:
Ubiquitination Reaction: In a 384-well plate, set up the ubiquitination reaction by combining the E1, E2, E3 enzymes, biotinylated ubiquitin, ATP, tagged target protein, and serial dilutions of the PROTAC in the reaction buffer.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination of the target protein.
Detection: Add a mixture of AlphaLISA Streptavidin-Donor beads and anti-tag Acceptor beads to each well. The Streptavidin-Donor beads will bind to the biotinylated ubiquitin on the target protein, and the anti-tag Acceptor beads will bind to the tag on the target protein.
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis: The AlphaLISA signal is proportional to the amount of ubiquitinated target protein. Plot the signal against the PROTAC concentration to determine the EC50 for ubiquitination.
Conclusion
The selection of an appropriate PEG linker is a critical step in the development of a successful PROTAC. A systematic evaluation of PROTACs with varying linker lengths using a combination of functional assays is essential to establish a clear structure-activity relationship. By employing the assays and protocols outlined in this guide, researchers can gain a comprehensive understanding of how linker modifications impact target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation. This data-driven approach will facilitate the rational design and optimization of next-generation PROTACs with improved potency and selectivity.
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of an antibody-drug conjugate (ADC) is a multi-parameter optimization challenge. The linker, which connects the monoclonal antibody to...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rational design of an antibody-drug conjugate (ADC) is a multi-parameter optimization challenge. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the ADC's therapeutic index.[1] Among various strategies, the use of polyethylene (B3416737) glycol (PEG) as part of the linker has become a key tool for modulating the physicochemical and pharmacological properties of ADCs.[2]
This guide provides a comparative analysis of different length PEG linkers, summarizing their impact on key ADC performance metrics. It includes representative experimental data, detailed protocols for essential assays, and visualizations to clarify complex relationships and workflows.
The length of a PEG chain can significantly influence an ADC's solubility, stability, pharmacokinetics (PK), efficacy, and toxicity.[2] Hydrophobic payloads can induce aggregation and rapid clearance; incorporating hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[1][3]
Comparative Analysis of ADC Performance by PEG Linker Length
The selection of PEG linker length involves a trade-off between improving pharmacokinetic properties and maintaining potent cytotoxicity.[2] Longer PEG chains generally enhance solubility and circulation half-life but may in some cases decrease in vitro potency.[1][3]
General Trends with Varying PEG Linker Length
Feature
Shorter PEG Linkers (e.g., PEG2, PEG4)
Longer PEG Linkers (e.g., PEG8, PEG12, PEG24)
Rationale & Citations
Hydrophilicity
Moderate increase
Significant increase
PEG is a hydrophilic polymer; longer chains impart greater water solubility to the ADC, which is crucial for hydrophobic payloads.[1][3]
Pharmacokinetics (PK)
Shorter half-life, faster clearance
Longer half-life, slower clearance
Increased hydrodynamic size reduces renal clearance. However, an optimal length may exist (e.g., PEG8), beyond which further increases may not significantly improve PK.[3][4][5]
In Vitro Potency (IC50)
Generally higher potency (lower IC50)
May show reduced potency (higher IC50)
Longer linkers can increase steric hindrance, potentially interfering with antigen binding or internalization. This effect is highly context-dependent.[1][6]
In Vivo Efficacy
Potentially lower
Generally higher
Improved PK leads to greater tumor accumulation over time, often translating to superior in vivo anti-tumor activity despite potentially lower in vitro potency.[4]
Stability
May offer greater stability
Length can impact stability depending on the overall construct.
Shorter linkers can better "anchor" the payload within the antibody's steric shield.[7] However, all well-designed linkers must be stable in circulation.[8][9]
Aggregation
Effective at reducing aggregation
Very effective at reducing aggregation
The hydrophilic PEG chain masks the hydrophobicity of the payload, preventing aggregation, especially at high DARs.[3][6]
Quantitative Data from Preclinical Studies
The following tables summarize representative data synthesized from preclinical studies. It is critical to note that these results are from different ADC constructs (antibodies, payloads, targets) and experimental models, serving to illustrate trends rather than direct, universal comparisons.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) in Rats
Linker Type
Clearance Rate (mL/day/kg)
Key Finding
Non-PEGylated
~18
The absence of a PEG linker results in the most rapid clearance.
PEG2
~17
A very short PEG linker offers minimal improvement in clearance.
PEG4
~14
A modest increase in PEG length begins to slow clearance.
PEG8
~8
A significant reduction in clearance is observed, suggesting an optimal range.
PEG12
~8
Further increasing PEG length does not provide an additional PK benefit in this study.
PEG24
~8
Confirms that a plateau in PK improvement can be reached.
(Data synthesized from studies on MMAE-based ADCs. Clearance rates are illustrative approximations based on graphical data.)[5]
Table 2: Impact of PEG Linker Length on In Vivo Efficacy in Mouse Xenograft Models
Linker Type
Tumor Growth Inhibition (%)
Key Finding
Non-PEGylated
11%
The non-PEGylated ADC showed minimal efficacy.
PEG2
35-45%
Short PEG linkers provided a moderate improvement in tumor growth inhibition.
PEG4
35-45%
Similar efficacy was observed for PEG2 and PEG4 linkers.
PEG8
75-85%
A "step-change" in efficacy was seen with PEG8 and longer linkers, correlating with improved tumor exposure.[4]
PEG12
75-85%
Maintained the high level of efficacy seen with PEG8.[4]
PEG24
75-85%
The longest PEG chains tested continued to show high efficacy.[4]
(Data derived from a study using radiolabeled ADCs in L540cy tumor-bearing mice.)[4]
Key Experimental Protocols
Reproducible and robust data are essential for making informed decisions in ADC development. Below are generalized protocols for key assays used to compare ADCs with different linker lengths.
Protocol: In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50), a key measure of potency.[10][11]
Objective: To measure and compare the in vitro potency of ADCs with varying PEG linker lengths on a target cancer cell line.
Materials:
Target cancer cell lines (e.g., HER2-positive N87 or SK-BR-3 cells)
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
ADCs with different PEG linkers (e.g., PEG4, PEG8, PEG12)
Phosphate-Buffered Saline (PBS)
MTT or XTT reagent solution (e.g., 5 mg/mL MTT in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
96-well flat-bottom plates
Microplate reader
Procedure:
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]
ADC Treatment: Prepare serial dilutions of each ADC construct in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include "cells only" (no drug) and "medium only" (blank) controls.
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect, typically 72 to 120 hours, at 37°C, 5% CO₂.[12]
Reagent Addition:
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[10] After incubation, carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.
For XTT: Add 50 µL of the XTT reagent mixture (including the activation reagent) to each well and incubate for 2-4 hours, or as recommended by the manufacturer.
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT; 450 nm for XTT).[12]
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) model to determine the IC50 value.[10]
Protocol: In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the ADCs in a living organism, providing a more comprehensive assessment of efficacy.[13][14]
Objective: To compare the in vivo anti-tumor efficacy of ADCs with different PEG linkers in a tumor-bearing mouse model.
Materials:
Immunodeficient mice (e.g., BALB/c nude or SCID)
Human tumor cell line for implantation (e.g., NCI-N87)
ADC constructs and vehicle control (e.g., PBS)
Calipers for tumor measurement
Dosing syringes and needles
Procedure:
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.[13]
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., n=6-8 mice per group).[15]
ADC Administration: Administer the ADCs and vehicle control intravenously (IV) or intraperitoneally (IP) at a specified dose and schedule (e.g., a single dose of 3 mg/kg).
Monitoring: Measure tumor volumes with calipers 2-3 times per week.[15] Monitor animal body weight and overall health as indicators of toxicity.
Study Endpoint: Conclude the study when tumors in the control group reach a specified maximum size or after a fixed duration.[2]
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Plot mean tumor volume over time for each group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of differences between groups.
Protocol: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, predicting its behavior in circulation and the potential for premature payload release.[8][9]
Objective: To determine the stability of ADCs with different PEG linkers by measuring the change in average DAR over time in plasma.
Materials:
Test ADCs
Plasma from relevant species (e.g., human, mouse, rat)[8]
37°C incubator
Sample processing reagents (e.g., Protein A beads for affinity capture)
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a parallel control sample in PBS. Incubate all samples at 37°C.[8]
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.[8]
Sample Analysis:
Thaw samples and isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).[8]
Analyze the captured, intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.
Data Analysis: Plot the average DAR against time for each ADC construct in both plasma and PBS. A decrease in DAR over time in plasma indicates linker-payload instability.
Visualizing ADC Concepts and Workflows
Diagrams created using Graphviz help to illustrate the structural components, mechanisms, and experimental processes involved in ADC development.
Caption: General structure of an ADC, highlighting the PEG spacer within the linker.
Caption: Experimental workflow for the comparative analysis of ADCs with varied PEG linkers.
Caption: Generalized mechanism of action (MoA) for an antibody-drug conjugate.[18][19]
A Comparative Guide to N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and Alternative Heterobifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. These linkers are not mere spacers but are critical components that influence the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. This guide provides a comparative analysis of the heterobifunctional linker, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, and its alternatives, supported by experimental context and methodologies to inform rational linker design in drug development.
Overview of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a branched, heterotrifunctional PEG linker designed for advanced bioconjugation applications. Its key structural features offer a versatile platform for conjugating three different molecular entities in a controlled and sequential manner.
Azide (B81097) (N3) Group: Enables covalent linkage to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." This reaction is highly specific and efficient, allowing for conjugation in complex biological media.[1][2]
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be conjugated to various functional groups, such as activated esters or carboxylic acids.[2]
Carboxylic Acid (COOH): This terminal group can be activated to form an amide bond with primary amines on a target molecule, such as lysine (B10760008) residues on an antibody.[2][3]
Polyethylene Glycol (PEG) Chains: The PEG spacers enhance the solubility and in vivo stability of the resulting conjugate, reduce aggregation, and can improve pharmacokinetic properties.[4][5]
Comparison with Alternative Linkers
The selection of a linker is dictated by the specific requirements of the therapeutic modality. Below is a comparison of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid with other commonly used classes of heterobifunctional linkers.
Linker Class
Reactive Groups
Key Features & Applications
Advantages
Disadvantages
Azide-Acid PEG Linkers
Azide, Carboxylic Acid
PROTAC and ADC synthesis.[5][6] The azide allows for click chemistry conjugation, while the acid reacts with amines. The PEG spacer improves solubility.
High specificity of click chemistry. Good aqueous solubility.
Primarily used in ADC development.[5] The maleimide group specifically reacts with thiols (e.g., from reduced cysteines in an antibody), and the NHS ester reacts with primary amines.
High reactivity and specificity of maleimide towards thiols. Well-established conjugation chemistry.
Potential for maleimide ring hydrolysis, leading to instability. Can react with other nucleophiles.
DBCO-NHS Ester PEG Linkers
Dibenzocyclooctyne (DBCO), NHS Ester
Used for copper-free click chemistry in bioconjugation.[7] The DBCO group reacts with azides without the need for a cytotoxic copper catalyst. The NHS ester targets amines.
Biocompatible copper-free click chemistry. High reaction rates.
DBCO reagents can be more expensive.
Alkyne-Acid PEG Linkers
Terminal Alkyne, Carboxylic Acid
Versatile linkers for click chemistry applications in PROTAC and ADC synthesis. The alkyne reacts with azides, and the acid with amines.
Enables straightforward introduction of an alkyne for subsequent click chemistry.
Copper-catalyzed click chemistry may not be suitable for all biological applications.
Impact of Linker Properties on Therapeutic Performance
The chemical nature of the linker significantly impacts the performance of ADCs and PROTACs.
In Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload.[8][9] The linker's stability in circulation and its ability to release the payload at the target site are critical for efficacy and safety.[10]
Stability: The linker must be stable enough to prevent premature release of the cytotoxic drug in the bloodstream, which could lead to systemic toxicity.[9]
Payload Release: Linkers can be designed to be cleavable (e.g., by enzymes or the acidic environment within a tumor cell) or non-cleavable.[10]
Hydrophilicity: The inclusion of hydrophilic PEG chains can counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation and improving pharmacokinetics.[5] A study on affibody-based drug conjugates showed that increasing the PEG chain length from 4 kDa to 10 kDa resulted in a 2.5- and 11.2-fold extension in half-life, respectively. However, this also led to a 4.5- and 22-fold reduction in in vitro cytotoxicity, highlighting the trade-off between stability and potency that must be optimized.[5]
In PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][] The linker's length and composition are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4]
Linker Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long may lead to unproductive binding modes. For example, a study on estrogen receptor (ER) degradation showed that PROTACs with linker lengths of 16 atoms or less exhibited the best degradation activity.
Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4] Replacing an alkyl chain with a PEG linker can improve solubility but may also impact degradation efficiency. One study found that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, CRBN.[4]
Experimental Protocols
Below is a representative two-step protocol for the synthesis of an ADC using a heterobifunctional linker with functionalities similar to N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, specifically a DBCO-PEG-Acid linker. This can be adapted for the molecule of interest.
Step 1: Antibody Modification with the Linker
This protocol describes the activation of the carboxylic acid on the linker and its conjugation to primary amines (e.g., lysine residues) on the antibody.
Materials:
Antibody in an amine-free buffer (e.g., PBS)
DBCO-NHCO-PEG4-acid linker (or similar Azido-PEG-Acid linker)
N,N'-Dicyclohexylcarbodiimide (DCC)
N-Hydroxysuccinimide (NHS)
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Purification column (e.g., desalting column)
Procedure:
Linker Activation:
Dissolve the DBCO-NHCO-PEG4-acid linker and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
Add DCC to the solution at a molar ratio of 1:1.1 relative to the linker.
Allow the reaction to proceed for 2-4 hours at room temperature to form the DBCO-PEG-NHS ester.
Antibody Conjugation:
Prepare the antibody in an amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL).
Add a 10-20 fold molar excess of the activated DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[7]
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
Purification:
Remove the excess, unreacted linker using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Determine the concentration and degree of labeling of the modified antibody using UV-Vis spectrophotometry.
Step 2: Conjugation of the Azide-Modified Payload
This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-containing payload.
Materials:
DBCO-functionalized antibody
Azide-modified payload
Reaction buffer (e.g., PBS)
Procedure:
Reaction Setup:
Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[7]
Incubation:
Allow the reaction to proceed for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
Final Purification:
Purify the resulting ADC to remove any unreacted payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic methods.
Characterization:
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Visualizing the Workflow
The development of complex therapeutics like ADCs and PROTACs follows a structured workflow from initial design to final validation.
Proper Disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, ensuring operational safety and regulatory compliance. The proper disposal of the bifunctional linker N-(Az...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety and logistical information for the proper disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, ensuring operational safety and regulatory compliance.
The proper disposal of the bifunctional linker N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is critical for laboratory safety and environmental protection. This compound contains an azide (B81097) group, a Boc-protected amine, and a polyethylene (B3416737) glycol (PEG) chain, each requiring specific handling and disposal considerations. This guide provides a step-by-step protocol for its safe management and disposal.
Immediate Safety and Handling Precautions
Organic azides are energetic materials and can be sensitive to shock, friction, and heat.[1][2] The azide functional group is also highly toxic, comparable to cyanide.[2] Therefore, stringent safety measures must be implemented when handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4] For handling significant quantities, consider using a blast shield.[3][4]
Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.[3][4]
Avoid Incompatibilities:
Acids: Do not mix with acids, as this can form the highly toxic and explosive hydrazoic acid.[1]
Metals: Avoid contact with heavy metals (e.g., copper, lead, brass, silver) as this can form highly explosive metal azides.[1][5] Use plastic or glass spatulas and non-metallic containers.[4][6]
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][2]
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid involves chemical neutralization of the azide group followed by disposal as hazardous waste.
1. Chemical Inactivation of the Azide Group (Reduction):
Before disposal, it is best practice to convert the potentially explosive organic azide to a more stable amine derivative.[1] This can be achieved through a reduction reaction. A common method is the Staudinger reaction using triphenylphosphine (B44618).
Experimental Protocol: Staudinger Reduction
In a chemical fume hood, dissolve the N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid waste in a suitable solvent such as THF.
Cool the solution in an ice bath.
Slowly add a slight excess (1.1 equivalents) of triphenylphosphine.
Stir the reaction mixture at room temperature until the azide is completely consumed (monitoring by TLC or IR spectroscopy is recommended).
Quench the reaction by adding water.
2. Waste Collection and Labeling:
Collect the resulting reaction mixture in a clearly labeled, non-metallic hazardous waste container.[6]
The label should include:
The words "Hazardous Waste"
The full chemical name of the contents (e.g., "Reaction mixture of N-(Amino-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid and triphenylphosphine oxide")
The specific hazards (e.g., "Toxic")
The date of accumulation.
3. Storage of Hazardous Waste:
Store the waste container in a designated, cool, dry, and well-ventilated area.[6]
Ensure the storage area is away from incompatible materials.[7]
4. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][8]
Do not pour any waste containing this compound, either treated or untreated, down the drain.[3][7] Azides can react with metal pipes (B44673) to form explosive compounds.[3][5]
Caption: Logical workflow for the safe disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. Ad...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid is a chemical compound that requires careful handling due to its potential hazards. A related compound, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Given the similar functional groups, it is prudent to handle N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid with the same level of caution.
Table 1: Summary of Potential Hazards and GHS Classifications
Hazard Statement
GHS Classification
Precautionary Statement Codes
Harmful if swallowed
Acute toxicity, oral (Category 4)
P301 + P312 + P330
Causes skin irritation
Skin corrosion/irritation (Category 2)
P302 + P352, P332 + P313, P362 + P364
Causes serious eye irritation
Serious eye damage/eye irritation (Category 2A)
P305 + P351 + P338, P337 + P313
May cause respiratory irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
P261, P304 + P340, P312, P403 + P233
Table 2: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye/Face Protection
Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[2][3]
To prevent eye contact which can cause serious irritation[1].